JPM-OEt
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (2S,3S)-3-[[(2S)-1-[2-(4-hydroxyphenyl)ethylamino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O6/c1-4-27-20(26)17-16(28-17)19(25)22-15(11-12(2)3)18(24)21-10-9-13-5-7-14(23)8-6-13/h5-8,12,15-17,23H,4,9-11H2,1-3H3,(H,21,24)(H,22,25)/t15-,16-,17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFYYTLIPKHELT-ULQDDVLXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(O1)C(=O)NC(CC(C)C)C(=O)NCCC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@H](O1)C(=O)N[C@@H](CC(C)C)C(=O)NCCC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
JPM-OEt: A Technical Guide to a Broad-Spectrum Cysteine Cathepsin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
JPM-OEt is a potent, cell-permeable, and irreversible inhibitor of the cysteine cathepsin family of proteases.[1] Structurally, it is an epoxy-succinyl-based compound and the ethyl ester derivative of JPM-565.[2] Its ability to cross cell membranes makes it a valuable tool for in situ and in vivo studies of cysteine protease activity, a characteristic not shared by its carboxylic acid counterpart.[2] this compound covalently modifies the active site of cysteine cathepsins, leading to their inactivation.[1] This inhibitory activity has demonstrated significant anti-tumor effects in various cancer models, positioning this compound as a compound of interest in oncological research.[1]
Chemical Structure and Properties
This compound is chemically defined as ethyl (2S,3S)-3-(((S)-1-((4-hydroxyphenethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamoyl)oxirane-2-carboxylate.[3] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | ethyl (2S,3S)-3-(((S)-1-((4-hydroxyphenethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamoyl)oxirane-2-carboxylate | [3] |
| Synonyms | JPM OEt, JPMOEt, JPM-565 Ethyl ester | [3] |
| CAS Number | 262381-84-0 | [3][4] |
| Molecular Formula | C20H28N2O6 | [3][4] |
| Molecular Weight | 392.45 g/mol | [3][4] |
| Appearance | White to off-white solid | [1] |
| Purity | >97% | [4] |
| Solubility | Soluble in DMSO | [3] |
| Storage | 0°C (short term), -20°C (long term), desiccated | [3] |
Mechanism of Action
This compound functions as a broad-spectrum inhibitor of cysteine cathepsins, which are a family of lysosomal proteases.[5] The mechanism of inhibition involves the covalent modification of the active site cysteine residue within the protease.[1] This irreversible binding effectively inactivates the enzyme, preventing it from carrying out its proteolytic functions.[1] Dysregulation of cysteine cathepsins is implicated in various pathologies, including cancer, where they contribute to processes such as tumor invasion, metastasis, and angiogenesis.[6] By inhibiting these enzymes, this compound can disrupt these pathological processes.[1]
Figure 1: Mechanism of this compound covalent inhibition of cysteine cathepsins.
Experimental Protocols
Synthesis of this compound
A detailed, stereoselective synthesis for this compound has been described, which allows for the production of multi-gram quantities of the compound.[2] The key steps are outlined below.
Materials:
-
Diethyl (2S,3S)-(+)-2,3-epoxysuccinate
-
p-Nitrophenol
-
Dicyclohexylcarbodiimide (DCC)
-
L-leucine t-butyl ester hydrochloride
-
Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
N-methyl morpholine
-
Isobutylchloroformate
-
Tyramine
-
Solvents: Dichloromethane (CH2Cl2), Ethyl acetate (EtOAc), Diethyl ether (Et2O), Dimethylformamide (DMF)
Procedure:
-
Preparation of Activated Ester (6): The synthesis begins with the preparation of an ethyl (2S,3S)-(+)-2,3-epoxysuccinate synthon, which is activated with p-nitrophenol using DCC as a coupling agent. This produces a stable, crystalline nitrophenyl ester (6).[2]
-
Amide Formation (7): The activated ester (6) is reacted with L-leucine t-butyl ester in the presence of DIPEA in CH2Cl2 to form the amide intermediate (7).[2]
-
Deprotection: The t-butyl ester of intermediate (7) is deprotected using trifluoroacetic acid to yield the corresponding free carboxylic acid.[2]
-
Final Coupling: The resulting free acid is activated using a mixed anhydride method with N-methyl morpholine and isobutylchloroformate. This activated intermediate is then reacted with tyramine in DMF to yield the final product, this compound.[2]
-
Purification: The crude product is purified by flash chromatography to yield this compound as a white solid.[2]
Figure 2: A simplified workflow for the chemical synthesis of this compound.
In Vivo Antitumor Activity Assessment in a Mouse Model
This compound has been evaluated for its antitumor efficacy in various preclinical mouse models of cancer.[1] A representative experimental protocol is described below.
Animal Model:
-
Transgenic mouse model of cancer (e.g., RIP1-Tag2 for pancreatic islet cell tumorigenesis or MMTV-PyMT for mammary cancer).[1]
Materials:
-
This compound
-
Vehicle solution (e.g., a mixture of DMSO, PEG300, Tween-80, and saline).[1]
-
Syringes and needles for intraperitoneal (i.p.) injection.
Procedure:
-
Animal Acclimatization and Tumor Development: Mice are housed under standard conditions and monitored for tumor development. The timing of treatment initiation can be at early or advanced stages of the disease.[1]
-
Treatment Groups: Animals are randomly assigned to a control group (receiving vehicle only) and a treatment group (receiving this compound).
-
Dosing and Administration: this compound is administered intraperitoneally at a specified dose and frequency. A typical regimen is 50 mg/kg, administered daily or twice daily for a defined period (e.g., 4 weeks).[1]
-
Monitoring and Endpoint Analysis:
-
Tumor burden is monitored regularly, for instance, through imaging or physical measurement.
-
Animal well-being, including body weight, is recorded throughout the study.
-
At the end of the study, tumors and relevant tissues are harvested for further analysis, such as histology and measurement of cathepsin B activity.[1]
-
Quantitative Data Summary
| Parameter | Animal Model | Dosage and Administration | Outcome | Reference |
| Tumor Cathepsin B Activity | Not specified | 50 mg/kg; i.p.; daily for 30 days | Significantly reduced tumor cathepsin B activity. | [1] |
| Tumor Regression | RIP1-Tag2 mouse model of pancreatic islet cell tumorigenesis | 50 mg/kg; i.p.; twice daily for 4 weeks | Led to tumor regression. | [1] |
| Tumor Burden | Transgenic mouse model | 50 mg/kg; i.p.; daily from 63 to 98 days | Caused a significant delay in the increase of tumor burden during the first 2 weeks of treatment. | [1] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. med.stanford.edu [med.stanford.edu]
- 3. This compound supplier | CAS No: 262381-84-0 | AOBIOUS [aobious.com]
- 4. keyorganics.net [keyorganics.net]
- 5. Cysteine cathepsins: From structure, function and regulation to new frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cysteine Cathepsin Protease Inhibition: An update on its Diagnostic, Prognostic and Therapeutic Potential in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis Protocol for JPM-OEt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of JPM-OEt, a potent, broad-spectrum, and irreversible inhibitor of the papain family of cysteine cathepsins. This compound's ability to covalently modify the active-site sulfhydryl nucleophile of these proteases has made it a valuable tool in studying their roles in various disease states, including cancer.[1][2] Its cell-permeable nature allows for the investigation of cysteine protease activity in vivo.[1][2][3]
The following sections detail the synthetic route, experimental procedures, and quantitative data associated with an improved and stereoselective preparation of this compound. This method allows for the multi-gram synthesis of the compound with high purity.[1][2]
Chemical Synthesis Pathway
The synthesis of this compound (3) originates from diethyl (2S,3S)-(+)-2,3-epoxysuccinate (4). The key intermediate is the crystalline nitrophenyl ester 6, which serves as a stable synthon for ethyl (2S,3S)-(+)-2,3-epoxysuccinate (5).[2] The overall synthetic scheme is depicted below.
Caption: Synthetic pathway for this compound from diethyl (2S,3S)-(+)-2,3-epoxysuccinate.
Experimental Protocols
The following protocols are based on the improved synthesis method for this compound.[2]
Synthesis of Intermediate 7
-
Dissolve L-leucine t-butyl ester hydrochloride (3.98 g, 17.78 mmol) and diisopropylethylamine (3.1 mL, 17.78 mmol) in 40 mL of CH₂Cl₂.
-
Add this solution dropwise to a solution of nitrophenyl ester 6 (5.0 g, 17.78 mmol) in 50 mL of EtOAc.
-
Stir the reaction mixture overnight.
-
Dilute the mixture with 200 mL of Et₂O.
-
Wash the organic layer sequentially with H₂O, 2% NaOH (6 x 50 mL), H₂O (3 x 100 mL), and brine.
-
Dry the organic layer over MgSO₄ and concentrate under reduced pressure to yield intermediate 7 as a colorless oil.
Synthesis of this compound (3)
-
Effect deprotection of the t-butyl ester of intermediate 7 using trifluoroacetic acid to yield the corresponding free acid.
-
Activate the resulting free acid using the mixed anhydride method with N-methyl morpholine and isobutylchloroformate.
-
React the activated acid with a DMF solution of tyramine.
-
Purify the crude product by flash chromatography (CH₂Cl₂–MeOH, 9:1) to afford a golden yellow oil.
-
Perform a second flash column purification, eluting first with CH₂Cl₂ and then with 3% MeOH in CH₂Cl₂.
-
Collect the appropriate fractions and concentrate to yield a white foam.
-
Recrystallize the foam from CH₂Cl₂–Et₂O–petroleum ether (bp 40–60 °C) to afford this compound as a white solid.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield | Appearance | Rf Value | NMR Data |
| This compound (3) | C₂₀H₂₈N₂O₆ | 392.45 | 76% | White Solid | 0.35 (CH₂Cl₂–MeOH, 9:1) | ¹H NMR (DMSO-d₆): δ = 9.12 (s, 1 H), 8.57 (d, J = 8.2 Hz, 1 H) |
Experimental Workflow
The general workflow for the synthesis and purification of this compound is outlined below.
Caption: General workflow for the synthesis and purification of this compound.
Mechanism of Action: Cysteine Protease Inhibition
This compound functions as an irreversible inhibitor of papain-family cysteine proteases by covalently binding to the active site of the enzyme.[4]
Caption: Covalent inhibition of a cysteine protease by this compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to JPM-OEt: An Activity-Based Probe for Cysteine Proteases
This guide provides a comprehensive overview of this compound, a pivotal tool in the study of cysteine proteases. We will delve into its mechanism of action, synthesis, experimental applications, and the quantitative data supporting its use as a potent and cell-permeable activity-based probe.
Introduction to this compound
This compound is a widely utilized broad-spectrum, irreversible inhibitor and activity-based probe (ABP) for the papain family of cysteine proteases, which includes various cathepsins.[1][2][3] It is the ethyl ester derivative of JPM-565, a carboxylic acid-containing inhibitor.[1] The design of this compound as an ester serves as a "pro-drug" strategy, granting it cell permeability, a feature lacking in its parent compound, JPM-565.[1] This allows for the effective labeling and inhibition of target proteases within intact cells and in in vivo models.[1][4]
Derived from the natural product E-64, an epoxysuccinyl-based inhibitor, this compound covalently modifies the active-site cysteine residue of its target proteases.[1] Its ability to function as a general inhibitor for papain-family proteases has made it an invaluable tool in studying the roles of these enzymes in various disease states, including cancer, where it has been shown to reduce tumor growth and invasiveness in animal models.[2][4]
Mechanism of Action
The efficacy of this compound as an intracellular probe hinges on its two-stage mechanism. First, the ethyl ester moiety renders the molecule lipophilic, allowing it to passively diffuse across the cell membrane. Once inside the cell, it is hypothesized that intracellular esterases hydrolyze the ethyl ester, converting this compound into its active, carboxylic acid form, JPM-565. This active form then targets the active site of cysteine proteases. The core of its inhibitory action lies in the epoxysuccinyl group, which acts as an electrophilic "warhead." The nucleophilic thiolate of the active site cysteine residue attacks one of the epoxide carbons, leading to the formation of a stable, irreversible covalent thioether bond. This effectively and permanently inactivates the enzyme.
Quantitative Data
| Parameter | Value | Context | Application | Reference(s) |
| In Vivo Dosage | 50 mg/kg | Mouse models (pancreatic, breast, mammary cancer) | Intraperitoneal (i.p.) injection, administered daily or twice daily to assess antitumor activity. | [2] |
| In Cellulo Concentration | 50 µM | RAW 264.7 macrophage cells | Pre-incubation for 30 minutes to inhibit cathepsin activity before labeling with another probe. | [4] |
| In Cellulo Concentration | 100 µM | A549 human adenocarcinoma cells | Pre-incubation for 30 minutes to block pan-cathepsin activity for competitive binding assays. | [5] |
| In Vitro Concentration | Various | Rat liver lysates and NIH-3T3 fibroblast lysates | Pre-treatment to compete with and confirm the specificity of other cathepsin probes (e.g., Cy5DCG04, GB123). | [6] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound. Below are protocols for its synthesis, in vivo administration, and use in competitive labeling experiments.
Synthesis of this compound
An improved and scalable synthesis for this compound has been developed to facilitate the production of multi-gram quantities required for in vivo studies.[1][4] The process is a stereoselective synthesis that utilizes an epoxide-succinyl scaffold.[1][4]
Detailed Steps:
-
Preparation of Ethyl-L-trans-epoxysuccinic acid: The synthesis begins with the parent compound, diethyl (2S,3S)-(+)-2,3-epoxysuccinate. One of the ethyl esters is selectively saponified to yield the monoacid.[1][4]
-
Activation: The resulting carboxylic acid is activated, for instance, by creating a crystalline nitrophenyl ester. This activated synthon is key to the improved synthesis method.[1]
-
Coupling: The activated epoxysuccinate is then coupled with a leucine derivative (such as L-Leucine-t-butyl ester) and subsequently with tyramine to form the complete pseudo-peptide backbone of the molecule.
-
Purification: The crude product is purified, often requiring minimal column chromatography steps, to afford highly pure this compound.[1]
In Vivo Administration Protocol
For animal studies, this compound is typically prepared for intraperitoneal (i.p.) injection.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% sodium chloride in ddH₂O)
Procedure: [2]
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 62.5 mg/mL).
-
For a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
The working solution should be prepared fresh on the day of use. If precipitation occurs, gentle heating and/or sonication can aid dissolution.
Competitive Activity-Based Protein Profiling (ABPP)
This compound is frequently used to confirm that the labeling of proteins by a new or different probe is dependent on cysteine cathepsin activity.[5][6]
Materials:
-
Cell or tissue lysate
-
This compound (1000x stock in DMSO)
-
Fluorescent or biotinylated activity-based probe (e.g., VGT-309, Cy5DCG04)
-
SDS-PAGE reagents
-
Fluorescence scanner or Western blot imaging system
Procedure:
-
Divide the lysate into two aliquots: a control sample and a pre-treatment sample.
-
To the pre-treatment sample, add this compound to a final concentration of 50-100 µM. To the control sample, add an equivalent volume of DMSO.
-
Incubate both samples for 30 minutes at 37 °C to allow this compound to irreversibly inhibit active cathepsins.
-
Add the fluorescent/tagged ABP to both the control and pre-treated samples at its optimal labeling concentration.
-
Incubate for the required time (e.g., 1-2 hours) to allow the tagged ABP to label any remaining active enzymes.
-
Quench the labeling reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Resolve the proteins via SDS-PAGE.
-
Visualize the labeled proteins using a fluorescence gel scanner or via streptavidin/antibody blotting. A significant reduction in the signal in the this compound pre-treated lane confirms that the tagged ABP specifically targets active cysteine cathepsins.
References
- 1. med.stanford.edu [med.stanford.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Cysteine Cathepsin Inhibitor | DC Chemicals [dcchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. A cathepsin targeted quenched activity-based probe facilitates enhanced detection of human tumors during resection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Irreversible Inhibition of Cysteine Cathepsins by JPM-OEt
For Researchers, Scientists, and Drug Development Professionals
Introduction
JPM-OEt is a potent, cell-permeable, and irreversible inhibitor of the papain family of cysteine cathepsins.[1][2] As an ethyl ester prodrug of JPM-565, it readily crosses cell membranes, where it is hydrolyzed to its active carboxylic acid form.[1] This technical guide provides a comprehensive overview of the irreversible inhibition of cysteine cathepsins by this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and its effects on relevant signaling pathways. This document is intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry engaged in the study of cysteine cathepsins and the development of novel therapeutics targeting these enzymes.
Mechanism of Irreversible Inhibition
This compound belongs to the class of epoxysuccinyl-based inhibitors, which act as mechanism-based inactivators of cysteine proteases. The core of its inhibitory action lies in the covalent modification of the active site cysteine residue, rendering the enzyme catalytically inactive.
The proposed mechanism involves the following key steps:
-
Active Site Binding: this compound, in its hydrolyzed form (JPM-565), binds to the active site of the target cysteine cathepsin. The peptidyl portion of the inhibitor directs its binding and ensures specificity.
-
Nucleophilic Attack: The catalytic cysteine residue in the enzyme's active site performs a nucleophilic attack on one of the electrophilic carbon atoms of the epoxide ring.
-
Covalent Adduct Formation: This attack results in the opening of the epoxide ring and the formation of a stable thioether bond between the inhibitor and the enzyme. This covalent adduct is essentially irreversible under physiological conditions, leading to the permanent inactivation of the cathepsin.
This covalent binding mechanism is a hallmark of irreversible inhibitors and is responsible for the potent and sustained inhibition observed with this compound.[1][2]
Quantitative Inhibitory Data
| Target Enzyme | Inhibitor | IC50 / Ki | Cell/Assay Type | Reference |
| Cathepsin B | This compound | Not explicitly stated, but potent inhibition demonstrated | 4T1.2 tumor lysates | [3] |
| Cathepsin L | This compound | Not explicitly stated, but potent inhibition demonstrated | 4T1.2 tumor lysates | [3] |
| Papain Family Cysteine Proteases | This compound | Broad-spectrum inhibition | EL4 mouse lymphoma cells | [1] |
Note: The provided table highlights the demonstrated inhibitory activity of this compound. Researchers are encouraged to consult the primary literature for specific kinetic parameters relevant to their experimental setup.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound, compiled from published research.
Synthesis of this compound
A detailed, stereoselective synthesis of this compound has been described by Chehade et al. (2005).[1] The key steps involve the use of a nitrophenyl-activated epoxysuccinate synthon. This method allows for the multi-gram synthesis of highly pure this compound. For the complete, step-by-step protocol, including reagent quantities, reaction conditions, and purification methods, please refer to the supplementary information of the original publication.
In Vitro Labeling of Cysteine Cathepsins in Cell Lysates
This protocol is adapted from Chehade et al. (2005) and is used to assess the ability of this compound to label active cysteine proteases in a cell-free system.[1]
Materials:
-
Cell line of interest (e.g., EL4 mouse lymphoma cells)
-
Lysis buffer (e.g., 50 mM acetate buffer, pH 5.5, 2 mM DTT, 5 mM MgCl2)
-
Radioactively labeled this compound (e.g., ¹²⁵I-labeled)
-
SDS-PAGE reagents and equipment
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare cell lysates by disrupting cells in lysis buffer.
-
Incubate the cell lysate with the desired concentration of labeled this compound for a specified time (e.g., 30 minutes).
-
To confirm specificity, a parallel sample can be pre-incubated with an excess of unlabeled this compound before adding the labeled probe.
-
Quench the labeling reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteases using a phosphorimager or by autoradiography.
In Vivo Labeling of Cysteine Cathepsins in Intact Cells
This protocol, also adapted from Chehade et al. (2005), demonstrates the cell-permeability of this compound and its ability to label active cathepsins within living cells.[1]
Materials:
-
Intact cells in culture (e.g., EL4 cells)
-
Radioactively labeled this compound
-
Cell culture medium
-
Lysis buffer
-
SDS-PAGE reagents and equipment
-
Phosphorimager or autoradiography film
Procedure:
-
Treat intact, cultured cells with labeled this compound at the desired concentration and for a specific duration (e.g., 30 minutes).
-
As a control for specificity, pre-treat a parallel set of cells with an excess of unlabeled this compound.
-
Wash the cells to remove any unbound probe.
-
Lyse the cells using an appropriate lysis buffer.
-
Analyze the cell lysates by SDS-PAGE and visualize the labeled proteases as described in the in vitro protocol.
In Vivo Animal Studies for Anti-Tumor Efficacy
The following is a generalized protocol based on studies by Withana et al. (2012) and Bell-McGuinn et al. (2007) for evaluating the anti-tumor effects of this compound in mouse models of cancer.[2][3]
Materials:
-
Tumor-bearing mice (e.g., transgenic or xenograft models)
-
This compound dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[2]
-
Calipers for tumor measurement
-
Equipment for tissue collection and processing
Procedure:
-
Animal Model: Utilize an appropriate mouse model of cancer, such as the RIP1-Tag2 model for pancreatic islet cell tumorigenesis or the 4T1.2 model for breast cancer bone metastasis.[2][3]
-
Treatment Regimen: Administer this compound to the mice via a suitable route, typically intraperitoneal (i.p.) injection. A common dosage is 50 mg/kg, administered daily or twice daily.[2]
-
Tumor Monitoring: Measure tumor growth regularly using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the animals and collect tumors and relevant organs for further analysis. This can include measuring tumor cathepsin activity, immunohistochemistry for markers of proliferation and apoptosis, and assessing metastasis.
Signaling Pathways and Logical Relationships
This compound, by inhibiting cysteine cathepsins, can modulate several signaling pathways implicated in cancer progression. Cathepsins are known to be involved in extracellular matrix (ECM) degradation, processing of growth factors and cytokines, and regulation of apoptosis and autophagy.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for evaluating this compound's inhibitory activity.
Signaling Pathway of Cathepsin-Mediated Tumor Progression
References
JPM-OEt: A Technical Guide for Studying Lysosomal Protease Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of JPM-OEt, a potent and cell-permeable inhibitor of lysosomal cysteine cathepsins. This compound serves as a critical tool for investigating the physiological and pathological roles of these proteases in various cellular processes, including protein degradation, antigen presentation, and cancer progression.[1] This document outlines the mechanism of action of this compound, presents detailed experimental protocols for its application, summarizes key quantitative data, and provides visual representations of relevant biological pathways and experimental workflows.
Introduction to Lysosomal Cysteine Proteases and this compound
Lysosomes are cellular organelles responsible for the degradation of macromolecules, a process mediated by a host of hydrolytic enzymes, including a family of cysteine proteases known as cathepsins.[2][3] These proteases, which include cathepsins B, L, S, and K, are synthesized as inactive zymogens and become activated under the acidic conditions of the lysosome.[4][5] They play a crucial role in maintaining cellular homeostasis through protein turnover.[3] Dysregulation of lysosomal cysteine protease activity has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][2]
This compound is a broad-spectrum, irreversible inhibitor of the papain family of cysteine cathepsins.[6] Its cell-permeable nature, due to the presence of an ethyl ester group, allows for the study of cathepsin function in intact cells and in vivo models.[7][8] this compound acts as an activity-based probe, covalently modifying the active-site cysteine residue of these proteases, thereby providing a powerful tool to investigate their enzymatic function.[7]
Mechanism of Action of this compound
This compound's inhibitory activity stems from its epoxysuccinyl peptide backbone, a structure analogous to the natural product E-64.[7] The ethyl ester moiety enhances its membrane permeability, allowing it to readily enter cells and access lysosomal compartments.[8] Once inside the acidic environment of the lysosome, the ethyl ester may be hydrolyzed to the corresponding carboxylic acid, JPM-OH, although the ester form itself is active. The core of its mechanism lies in the electrophilic epoxide ring, which is susceptible to nucleophilic attack by the deprotonated thiol group of the active site cysteine residue in the target cathepsin. This results in the formation of a stable, covalent thioether bond, leading to irreversible inhibition of the enzyme.
Quantitative Data on this compound Activity
The efficacy of this compound has been demonstrated in various in vivo studies. The following table summarizes key quantitative findings from the literature.
| Parameter | Animal Model | Dosage and Administration | Effect | Reference |
| Tumor Cathepsin B Activity | Mouse | 50 mg/kg; i.p.; daily for 30 days | Significant reduction in tumor cathepsin B activity. | [6] |
| Tumor Regression | RIP1-Tag2 mouse model of pancreatic islet cell tumorigenesis | 50 mg/kg; i.p.; twice daily for 4 weeks | Led to tumor regression. | [6] |
| Tumor Burden | MMTV-PyMT-transgenic mouse model of mammary cancer | 50 mg/kg; i.p.; daily from 63 to 98 days | Significant delay in the increase of tumor burden during the first 2 weeks of treatment. | [6] |
Experimental Protocols
Synthesis of this compound
An efficient, multi-gram scale synthesis of this compound has been developed, making it more accessible for in-depth in vivo studies. The key steps involve the use of a crystalline nitrophenyl ester as an ethyl (2S,3S)-(+)-2,3-epoxysuccinate synthon. This improved method requires minimal column chromatography.[7]
A detailed, step-by-step synthesis protocol can be found in the supplementary information of Chehade et al., Synthesis 2005.[7]
In Vitro Inhibition of Cathepsin Activity
Objective: To assess the inhibitory effect of this compound on cathepsin activity in cell lysates.
Materials:
-
Cell lines of interest
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
Fluorogenic cathepsin substrate (e.g., Z-FR-AMC for cathepsins B and L)
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., 0.1 M sodium acetate, pH 5.5, containing DTT and EDTA)
-
96-well black microplate
-
Fluorometer
Protocol:
-
Cell Lysis: Culture cells to the desired confluency. Lyse the cells on ice using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Inhibitor Treatment: Dilute the cell lysates to a standardized protein concentration in the assay buffer. Add varying concentrations of this compound (or DMSO as a vehicle control) to the lysates and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for inhibition.
-
Activity Assay: Add the fluorogenic cathepsin substrate to each well of a 96-well plate.
-
Measurement: Immediately measure the fluorescence intensity over time using a fluorometer with appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the rate of substrate cleavage (proportional to enzyme activity). Plot the enzyme activity against the this compound concentration to determine the IC50 value.
In Vivo Inhibition of Cathepsin Activity
Objective: To evaluate the effect of this compound on cathepsin activity in a preclinical animal model.
Materials:
-
Animal model (e.g., tumor-bearing mice)
-
This compound formulation for in vivo administration
-
Surgical tools for tissue collection
-
Tissue homogenization buffer
-
Fluorogenic cathepsin substrate
-
Protein quantification assay
-
Fluorometer
Protocol:
-
Animal Dosing: Administer this compound to the animals at the desired dose and schedule (e.g., 50 mg/kg, intraperitoneal injection, daily).[6] A control group should receive the vehicle.
-
Tissue Collection: At the end of the treatment period, euthanize the animals and collect the tissues of interest (e.g., tumors, liver).
-
Tissue Homogenization: Homogenize the tissues in a suitable buffer to prepare lysates.
-
Protein Quantification: Determine the protein concentration of the tissue lysates.
-
Activity Assay: Perform the cathepsin activity assay on the tissue lysates as described in the in vitro protocol.
-
Data Analysis: Compare the cathepsin activity in tissues from this compound-treated animals to that of the control group to determine the extent of in vivo inhibition.
Signaling Pathways and Cellular Processes Influenced by Cathepsin Inhibition
Inhibition of lysosomal cysteine proteases by this compound can impact a multitude of cellular signaling pathways and processes. Lysosomal proteases are not only involved in bulk protein degradation but also in more specific functions such as antigen presentation, prohormone processing, and the regulation of cell death pathways.[4][9] For instance, cathepsins are known to be involved in the processing of antigens for presentation on MHC class II molecules.[4] Furthermore, the release of lysosomal proteases into the cytoplasm can trigger apoptosis. By inhibiting these enzymes, this compound can modulate these critical cellular events.
Conclusion
This compound is an invaluable tool for researchers studying the multifaceted roles of lysosomal cysteine cathepsins. Its cell permeability and irreversible inhibitory mechanism allow for robust in vitro and in vivo investigations. This guide provides a foundational understanding and practical protocols for utilizing this compound to dissect the contributions of these critical proteases to health and disease, with significant implications for drug development in oncology and other therapeutic areas.
References
- 1. Lysosomal cysteine proteases: structure, function and inhibition of cathepsins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lysosomal Proteases and Their Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific functions of lysosomal proteases in endocytic and autophagic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. NEW EMBO MEMBER’S REVIEW: Lysosomal cysteine proteases: facts and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. med.stanford.edu [med.stanford.edu]
- 8. researchgate.net [researchgate.net]
- 9. Lysosomal protease deficiency or substrate overload induces an oxidative-stress mediated STAT3-dependent pathway of lysosomal homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
JPM-OEt Protocol for In Vitro Cell Culture Experiments: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing JPM-OEt, a potent, broad-spectrum, and irreversible inhibitor of cysteine cathepsins, in various in vitro cell culture experiments. This compound's ability to covalently bind to the active site of cathepsins makes it a valuable tool for investigating the role of these proteases in cancer progression and other pathological conditions.
Mechanism of Action
This compound is a cell-permeable small molecule that targets and irreversibly inhibits the activity of several members of the cysteine cathepsin family, including cathepsin B and L.[1] These proteases are often overexpressed in tumors and are implicated in processes such as extracellular matrix degradation, invasion, and angiogenesis. By inhibiting these enzymes, this compound is expected to modulate signaling pathways that control cell survival, proliferation, and migration.
Data Presentation
| Parameter | Value | Cell Lines | Notes |
| Stock Solution | 10-50 mM in DMSO | N/A | Store at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[1] |
| Working Concentration Range (for initial testing) | 1 - 50 µM | Various Cancer Cell Lines | The optimal concentration is cell-line dependent and should be determined experimentally. |
| IC50 (general estimate for similar compounds) | 10 - 50 µM | Various Cancer Cell Lines | This is an estimated range based on publicly available data for other cathepsin inhibitors and should be experimentally verified for this compound.[2] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the efficacy of this compound.
Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Cell Migration Assay (Boyden Chamber Assay)
This assay assesses the ability of this compound to inhibit the migratory capacity of cancer cells.
Materials:
-
Cancer cell line of interest
-
Serum-free culture medium
-
Complete culture medium (as a chemoattractant)
-
This compound
-
DMSO (vehicle control)
-
Boyden chamber inserts (8 µm pore size is suitable for most cancer cells)
-
24-well plates
-
Cotton swabs
-
Methanol
-
Crystal Violet staining solution
Procedure:
-
Culture cancer cells to 80-90% confluency.
-
Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Pre-treat the cell suspension with various concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle control for 1 hour at 37°C.
-
Add 500 µL of complete culture medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.
-
Place the Boyden chamber insert into the well.
-
Add 200 µL of the pre-treated cell suspension to the upper chamber of the insert.
-
Incubate for 12-24 hours at 37°C.
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with Crystal Violet solution for 15 minutes.
-
Gently wash the inserts with water.
-
Count the number of migrated cells in several random fields under a microscope.
-
Quantify the results and compare the different treatment groups.
Western Blot Analysis for Signaling Pathway Modulation
This protocol is to investigate the effect of this compound on key signaling proteins involved in cell survival and proliferation, such as those in the MAPK and PI3K/Akt pathways.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-cathepsin B, anti-cathepsin L, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentrations (e.g., determined from the viability assay) or vehicle control for a specified time (e.g., 6, 12, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative changes in protein expression and phosphorylation.
Mandatory Visualizations
Caption: Mechanism of this compound Action.
Caption: In Vitro Experimental Workflow.
Caption: this compound's Impact on Signaling.
References
Application Notes and Protocols for in vivo Administration and Dosing of JPM-OEt in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration and dosing of JPM-OEt, a broad-spectrum, irreversible inhibitor of cysteine cathepsins, in mouse models. The following protocols and data have been compiled from various scientific literature sources to aid in the design and execution of pre-clinical studies.
Overview of this compound
This compound is a cell-permeable small molecule inhibitor that targets multiple members of the cathepsin family of proteases. These enzymes are often upregulated in various cancers and are implicated in tumor progression, invasion, and metastasis. By inhibiting cathepsin activity, this compound has been shown to exert anti-tumor effects in several mouse models of cancer.
Quantitative Data Summary
The following tables summarize the dosing regimens and reported effects of this compound in various in vivo mouse studies.
Table 1: Summary of in vivo Dosing Regimens for this compound in Mice
| Mouse Model | Dosage | Route of Administration | Dosing Schedule | Duration | Reported Outcome |
| Pancreatic Islet Cell Tumorigenesis (RIP1-Tag2) | 50 mg/kg | Intraperitoneal (i.p.) | Twice daily | 4 weeks | Tumor regression. |
| Pancreatic Islet Cell Tumorigenesis (RIP1-Tag2) | 50 mg/kg | Intraperitoneal (i.p.) | Daily | 30 days | Significant reduction in tumor cathepsin B activity. |
| Transgenic Mouse Model | 50 mg/kg | Intraperitoneal (i.p.) | Daily | From 63 to 98 days | Significant delay in the increase of tumor burden during the first 2 weeks of treatment. |
Table 2: Representative Pharmacokinetic Parameters of Small Molecule Inhibitors in Mice
No specific pharmacokinetic data (Cmax, T1/2, AUC) for this compound in mice was identified in the public domain. The following table provides a representative range of pharmacokinetic parameters for other small molecule anti-cancer drugs in mice to serve as a general reference.
| Parameter | Unit | Representative Value Range | Description |
| Cmax | ng/mL or µM | 100 - 5000 | Maximum plasma concentration after administration. |
| T1/2 | hours | 1 - 8 | The time required for the concentration of the drug to be reduced by half. |
| AUC | ngh/mL or µMh | 500 - 20000 | Area under the plasma concentration-time curve, representing total drug exposure. |
Experimental Protocols
Preparation of this compound Formulation for in vivo Administration
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil, sterile
-
or 20% Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline, sterile
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Protocol for Corn Oil Formulation:
-
Prepare a stock solution of this compound in DMSO. For example, to create a 62.5 mg/mL stock solution, dissolve the appropriate amount of this compound in sterile DMSO.
-
To prepare the working solution for injection, dilute the DMSO stock solution in corn oil. For a final concentration of 6.25 mg/mL, add 100 µL of the 62.5 mg/mL DMSO stock solution to 900 µL of sterile corn oil.
-
Vortex the solution thoroughly to ensure it is mixed evenly. This protocol yields a clear solution.
Protocol for SBE-β-CD Formulation:
-
Prepare a stock solution of this compound in DMSO as described above.
-
To prepare the working solution, dilute the DMSO stock solution in a sterile 20% SBE-β-CD in saline solution. For a final concentration of 6.25 mg/mL, add 100 µL of the 62.5 mg/mL DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline.
-
Mix the solution thoroughly until it is clear.
Note: The choice of vehicle may depend on the specific experimental design and mouse model. It is recommended to perform a small pilot study to assess the tolerability of the chosen formulation. If the continuous dosing period exceeds half a month, the selection of the protocol should be done carefully.
Intraperitoneal (i.p.) Injection of this compound in Mice
Materials:
-
Prepared this compound formulation
-
Mouse restrainer
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (23-27 gauge)
-
70% ethanol for disinfection
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail, or by using a suitable restraint device.
-
Locate Injection Site: The preferred site for intraperitoneal injection is the lower right quadrant of the abdomen. This location avoids the cecum (on the left side) and the bladder.
-
Disinfection: Swab the injection site with 70% ethanol.
-
Injection:
-
Tilt the mouse's head downwards at a slight angle. This will help to move the abdominal organs away from the injection site.
-
Insert the needle, bevel up, at a 10-20 degree angle to the abdominal wall.
-
Gently aspirate by pulling back the plunger slightly to ensure that the needle has not entered a blood vessel or an organ. If blood or any colored fluid appears, withdraw the needle and reinject at a different site with a new sterile needle.
-
If there is no aspirate, slowly and steadily inject the this compound formulation. The maximum recommended injection volume for a mouse is typically 10 mL/kg.
-
-
Post-injection Monitoring: After injection, return the mouse to its cage and monitor for any signs of distress or adverse reactions.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound Action
This compound acts as a pan-inhibitor of cysteine cathepsins. The inhibition of these proteases can have profound effects on various cellular signaling pathways that are critical for cancer progression. The following diagram illustrates the proposed downstream effects of this compound.
Caption: Proposed signaling cascade following inhibition of cysteine cathepsins by this compound.
Experimental Workflow for in vivo Efficacy Study
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse tumor model.
Caption: A generalized experimental workflow for an in vivo efficacy study of this compound in mice.
Application Notes and Protocols for JPM-OEt Stock Solution Preparation in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
JPM-OEt is a potent, cell-permeable, broad-spectrum inhibitor of cysteine cathepsins.[1][2][3][4] It functions by covalently binding to the active site of these proteases, leading to their irreversible inhibition.[1][2] Cysteine cathepsins are implicated in a variety of pathological processes, including cancer progression and metastasis, making this compound a valuable tool for in vitro and in vivo research in this area.[5][6] This document provides a detailed protocol for the preparation of a this compound stock solution in dimethyl sulfoxide (DMSO), ensuring optimal solubility and stability for experimental use.
Data Presentation
This compound Properties
| Property | Value | Reference |
| Molecular Weight | 392.45 g/mol | [1][7][8] |
| CAS Number | 262381-84-0 | [1][2][3] |
| Appearance | White to off-white solid | [1][2] |
| Solubility in DMSO | 125 mg/mL (318.51 mM) | [1] |
Stock Solution Preparation Guide
The following table provides the required mass of this compound to prepare stock solutions of common concentrations.
| Desired Concentration | Volume of DMSO | Mass of this compound for 1 mL | Mass of this compound for 5 mL | Mass of this compound for 10 mL |
| 1 mM | As required | 0.392 mg | 1.962 mg | 3.924 mg |
| 5 mM | As required | 1.962 mg | 9.81 mg | 19.62 mg |
| 10 mM | As required | 3.924 mg | 19.62 mg | 39.24 mg |
| 50 mM | As required | 19.62 mg | 98.1 mg | 196.2 mg |
| 100 mM | As required | 39.24 mg | 196.2 mg | 392.4 mg |
Experimental Protocols
Materials
-
This compound solid powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)[1]
-
Sterile pipette tips
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation: In a sterile environment (e.g., a laminar flow hood), bring the this compound vial to room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh out 3.92 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. It is crucial to use a fresh, unopened bottle of DMSO or a properly stored anhydrous grade, as DMSO is hygroscopic and absorbed water can affect solubility.[1]
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes.[1] Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Protect the stock solution from light.[1]
Working Solution Preparation
When preparing a working solution for cell culture experiments, it is important to minimize the final concentration of DMSO, as it can be toxic to cells.[9] Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[9]
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Dilute the stock solution in cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of cell culture medium).
-
Mixing: Gently mix the working solution by pipetting or inverting the tube.
-
Application: Add the final working solution to your cell culture. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Visualization
This compound Mechanism of Action
This compound acts as an irreversible inhibitor of cysteine cathepsins. These enzymes are often upregulated in cancer cells and contribute to the degradation of the extracellular matrix, a critical step in tumor invasion and metastasis. The following diagram illustrates this inhibitory action.
Caption: this compound inhibits cysteine cathepsins, preventing ECM degradation and tumor metastasis.
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the key steps for preparing a this compound stock solution.
Caption: Workflow for preparing a this compound stock solution in DMSO.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | inhibitor/agonist | CAS 262381-84-0 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 5. med.stanford.edu [med.stanford.edu]
- 6. researchgate.net [researchgate.net]
- 7. shop.bio-connect.nl [shop.bio-connect.nl]
- 8. This compound supplier | CAS No: 262381-84-0 | AOBIOUS [aobious.com]
- 9. lifetein.com [lifetein.com]
Application Notes and Protocols for Intraperitoneal Administration
Disclaimer: The following information is intended for research purposes only by qualified professionals. It is crucial to adhere to all applicable institutional and national guidelines for animal care and use.
Important Correction: The Role of JPM-OEt
Initial research indicates a discrepancy in the classification of this compound. This compound is not a TRPM8 (Transient Receptor Potential Melastatin 8) antagonist. Instead, this compound is well-documented as a broad-spectrum, irreversible inhibitor of cysteine cathepsins.[1][2] It functions as a cell-permeable activity-based probe that covalently modifies the active-site sulfhydryl group of papain family cysteine proteases.[2][3]
Given this crucial distinction, this document will provide two separate protocols:
-
Section 2: A specific protocol for the intraperitoneal (IP) administration of This compound as a cysteine cathepsin inhibitor , based on published in vivo studies.
-
Section 3: A general protocol for the IP administration of a representative small molecule TRPM8 antagonist , as originally requested, to guide research in that area.
This compound: Cysteine Cathepsin Inhibitor
Background
This compound is the ethyl ester form of JPM-565, a synthetic analog of the natural product E-64.[2] Its ester modification enhances cell permeability, making it an effective probe and inhibitor for in vivo studies targeting cysteine proteases like cathepsin B.[1][3] It has been utilized in preclinical cancer models to investigate the role of cathepsins in tumor progression and metastasis.[1]
Quantitative Data Summary
The following table summarizes dosing information for this compound from preclinical studies using intraperitoneal injection.
| Compound | Model | Dosing Regimen | Key Finding | Reference |
| This compound | RIP1-Tag2 Mouse Model (Pancreatic Islet Cell Tumorigenesis) | 50 mg/kg; i.p.; twice daily for 4 weeks | Led to tumor regression. | [1] |
| This compound | MMTV-PyMT Mouse Model (Mammary Cancer) | 50 mg/kg; i.p.; daily from 63 to 98 days | Delayed the increase in tumor burden during the first 2 weeks. | [1] |
| This compound | Breast Cancer Bone Metastasis Model | 50 mg/kg; i.p.; daily for 30 days | Significantly reduced tumor cathepsin B activity. | [1] |
Signaling Pathway and Mechanism of Action
This compound acts as an irreversible covalent inhibitor of cysteine cathepsins. The diagram below illustrates its mechanism.
Caption: Mechanism of this compound covalent inhibition of cysteine cathepsins.
Detailed Intraperitoneal Injection Protocol for this compound
This protocol is based on the 50 mg/kg dose cited in literature.[1] Researchers must adapt the formulation and final volume based on the specific animal model and institutional guidelines.
2.4.1. Materials
-
This compound
-
Vehicle solution (e.g., DMSO, Saline, Polyethylene glycol)
-
Sterile 1 mL syringes
-
Sterile needles (25-27 gauge)[4]
-
70% Isopropyl alcohol wipes
-
Calibrated animal scale
-
Appropriate PPE (lab coat, gloves, safety glasses)
2.4.2. Reagent Preparation (Example Formulation)
-
Objective: Prepare a 5 mg/mL stock solution for dosing a ~25g mouse at 50 mg/kg.
-
Calculation:
-
Dose = 50 mg/kg
-
Mouse weight = 0.025 kg
-
Total drug needed per mouse = 50 mg/kg * 0.025 kg = 1.25 mg
-
Injection volume should be ~10 mL/kg.[4] For a 25g mouse, this is ~250 µL.
-
Required concentration = 1.25 mg / 0.250 mL = 5 mg/mL.
-
-
Procedure:
-
This compound is typically soluble in organic solvents like DMSO.
-
To prepare a vehicle suitable for IP injection, first dissolve this compound in a minimal amount of DMSO.
-
Subsequently, dilute with a suitable vehicle like saline or a mixture of PEG-400 and saline to the final concentration. Note: The final concentration of DMSO should be kept low (typically <5%) to avoid toxicity.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Warm the final solution to body temperature (~37°C) before injection to minimize discomfort.[4]
-
2.4.3. Animal Handling and Injection Procedure
-
Acclimatization: Allow animals to acclimate to the facility and handling for at least one week prior to the experiment.
-
Weighing: Weigh the animal immediately before injection to calculate the precise volume.
-
Restraint: Manually restrain the mouse, ensuring a firm but gentle grip that exposes the abdomen.
-
Injection Site: Identify the lower right quadrant of the abdomen. This location avoids the cecum, bladder, and other vital organs.[4]
-
Injection:
-
Insert the needle at a 15-30 degree angle.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ (no fluid should enter the syringe).
-
Depress the plunger smoothly to administer the full volume.
-
Withdraw the needle at the same angle of insertion.
-
-
Post-Injection Monitoring: Return the animal to its cage and monitor for at least 15-30 minutes for any adverse reactions (e.g., distress, lethargy, abdominal swelling).
Experimental Workflow Diagram
Caption: General workflow for an in vivo study using this compound.
Small Molecule TRPM8 Antagonist
Background
TRPM8 is a non-selective cation channel activated by cold temperatures (<28°C) and cooling agents like menthol and icilin.[5][6] It is expressed in a subset of sensory neurons and is implicated in the sensation of cold and in pathological cold hypersensitivity associated with neuropathic pain.[7][8] TRPM8 antagonists are being investigated as potential therapeutics for pain and other conditions.[6] A common challenge with systemic TRPM8 antagonists is their potential to cause hypothermia.[5][9]
Quantitative Data Summary
The following table summarizes dosing information for representative TRPM8 antagonists from preclinical studies.
| Compound | Model | Route | Dosing Range | Key Finding | Reference |
| VBJ103 | Oxaliplatin-induced Cold Hyperalgesia (Mouse) | i.p. | 3, 10, 30 mg/kg | Dose-dependently decreased core body temperature. | [9][10] |
| VBJ103 | Oxaliplatin-induced Cold Hyperalgesia (Mouse) | s.c. | 3, 10, 30 mg/kg | Attenuated cold hypersensitivity. | [9][10] |
| M8-An | Spinal Nerve Ligation (Rat) | i.p. | 30, 100 mg/kg | Transiently decreased core body temperature. | [8][11] |
| RGM8-51 | Chronic Constriction Injury (Mouse) | i.p. | Not specified, but effective | Dose-dependently inhibited cold hypersensitivity. | [7] |
| Compound 31a | Icilin-induced Wet Dog Shakes (Mouse) | i.p. | 11.5 mg/kg | Showed significant target coverage. | [12] |
Signaling Pathway and Mechanism of Action
TRPM8 antagonists block the channel pore, preventing the influx of cations (Na⁺, Ca²⁺) that is normally triggered by cold or chemical agonists.
Caption: Simplified signaling pathway of TRPM8 activation and antagonism.
General Intraperitoneal Injection Protocol for a TRPM8 Antagonist
This protocol is a general guideline. The specific vehicle and dose must be optimized for the compound of interest based on its solubility and potency.
3.4.1. Materials
-
TRPM8 antagonist compound
-
Vehicle solution (see below)
-
Sterile syringes and needles (25-27 gauge)
-
70% Isopropyl alcohol wipes
-
Calibrated animal scale
-
Method for monitoring core body temperature (e.g., rectal probe, telemetry)
3.4.2. Reagent Preparation (Vehicle Selection) Poorly soluble small molecules often require a multi-component vehicle system. A common formulation strategy is:
-
Dissolve the compound in an organic solvent like DMSO or N,N-Dimethylacetamide (DMA) .[13]
-
Add a solubilizing agent such as PEG-400 , Propylene glycol (PG) , or a surfactant like Tween-80 .[13]
-
Bring to the final volume with a physiological solution like saline or 5% dextrose in water (D5W) .[13]
Example Vehicle: A vehicle composed of 20% DMA, 40% PG, and 40% PEG-400 (DPP) has been shown to be effective for solubilizing poorly soluble compounds for intravenous administration and can be adapted for IP use.[13] For IP injections, a common vehicle might be 5-10% DMSO, 10% Tween-80, and 80-85% saline.
Procedure:
-
Determine the target dose (e.g., 10 mg/kg) and desired injection volume (e.g., 10 mL/kg).
-
Calculate the required final concentration of the drug in the vehicle.
-
Prepare the vehicle by mixing the components, ensuring clarity.
-
Add the TRPM8 antagonist and use a vortex or sonicator to facilitate dissolution.
-
Warm the final formulation to body temperature before injection.
3.4.3. Animal Handling and Injection Procedure
-
Follow the same procedure for animal restraint and injection location as described in Section 2.4.3.
-
Crucial Addition: Due to the known effects of TRPM8 antagonists on thermoregulation, it is essential to measure the animal's baseline core body temperature before injection.
-
Administer the vehicle or compound via IP injection.
-
Post-Injection Monitoring:
-
Immediately after injection, place the animal in a clean cage.
-
Monitor for any acute adverse reactions.
-
Monitor core body temperature at regular intervals (e.g., 30, 60, 120, 240 minutes post-injection) to assess for hypothermia.[11]
-
Conduct behavioral assays (e.g., cold plantar test) at the predetermined time points based on the compound's expected pharmacokinetics.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. med.stanford.edu [med.stanford.edu]
- 3. researchgate.net [researchgate.net]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel selective, potent naphthyl TRPM8 antagonists identified through a combined ligand- and structure-based virtual screening approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β–Lactam TRPM8 Antagonist RGM8-51 Displays Antinociceptive Activity in Different Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel TRPM8 antagonist attenuates cold hypersensitivity after peripheral nerve injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Subcutaneous administration of a novel TRPM8 antagonist reverses cold hypersensitivity while attenuating the drop in core body temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Subcutaneous administration of a novel TRPM8 antagonist reverses cold hypersensitivity while attenuating the drop in core body temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: JPM-OEt in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
JPM-OEt is a potent, broad-spectrum, and irreversible inhibitor of cysteine cathepsins.[1] These proteases are often overexpressed in various malignancies and are implicated in tumor progression, invasion, and metastasis. By inhibiting cathepsin activity, this compound has demonstrated standalone anti-tumor effects in preclinical models of pancreatic and breast cancer.[1] Emerging evidence suggests that combining this compound with conventional chemotherapy agents can lead to synergistic anti-cancer activity, offering a promising strategy to enhance therapeutic efficacy and overcome drug resistance. This document provides a detailed overview of the preclinical findings, potential mechanisms of action, and experimental protocols for investigating this compound in combination with chemotherapy.
Preclinical Data Summary
The combination of this compound with the alkylating agent cyclophosphamide has shown significant enhancement of anti-tumor efficacy in a mouse model of pancreatic islet cell tumorigenesis. This combination has been reported to lead to tumor regression and increased overall survival. While specific quantitative data from peer-reviewed literature is limited, the available information underscores the potential of this compound to sensitize cancer cells to chemotherapeutic agents.
Table 1: Summary of Preclinical In Vivo Data for this compound
| Cancer Model | Treatment Regimen | Key Findings | Reference |
| Pancreatic Islet Cell Tumorigenesis (RIP1-Tag2 mice) | This compound (50 mg/kg; i.p.; twice daily for 4 weeks) | Led to tumor regression. | [1] |
| Pancreatic Islet Cell Tumorigenesis (RIP1-Tag2 mice) | This compound (50 mg/kg; i.p.; daily for 30 days) | Significantly reduced tumor cathepsin B activity. | [1] |
| Mammary Cancer (MMTV-PyMT transgenic mice) | This compound (50 mg/kg; i.p.; daily from 63 to 98 days) | Caused a significant delay in the increase of tumor burden during the first 2 weeks of treatment. | [1] |
Mechanism of Action: Synergistic Effects
The primary mechanism of this compound is the irreversible inhibition of cysteine cathepsins. The synergistic effect with chemotherapy is thought to arise from a multi-faceted impact on tumor biology.
-
Inhibition of Pro-survival Signaling: Cysteine cathepsins are involved in the degradation of the extracellular matrix, which is crucial for tumor invasion and metastasis. Furthermore, they can modulate signaling pathways that promote cell survival and proliferation. By inhibiting these enzymes, this compound can disrupt these pro-survival mechanisms, rendering cancer cells more susceptible to the cytotoxic effects of chemotherapy.
-
Induction of Apoptosis: Chemotherapy agents primarily induce cancer cell death through apoptosis. This compound, by altering the tumor microenvironment and intracellular signaling, may lower the threshold for apoptosis induction. The combination therapy could lead to enhanced activation of key apoptotic mediators like caspases.
-
Overcoming Drug Resistance: Cathepsins have been implicated in the development of resistance to certain chemotherapeutic drugs. By inhibiting cathepsin activity, this compound may help to circumvent these resistance mechanisms.
Signaling Pathways
The combination of this compound and chemotherapy likely impacts multiple signaling pathways involved in cancer progression and cell death.
Caption: Proposed synergistic mechanism of this compound and chemotherapy.
Experimental Protocols
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) and assessing the synergistic effects of this compound in combination with a chemotherapeutic agent.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Chemotherapy agent (e.g., Doxorubicin, Cisplatin, Paclitaxel; stock solution in appropriate solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the chemotherapy agent in culture medium.
-
For single-agent treatments, add 100 µL of the diluted drug to the respective wells.
-
For combination treatments, add 50 µL of each diluted drug to the wells.
-
Include vehicle control wells (containing the same concentration of DMSO or other solvent as the highest drug concentration).
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each agent alone and in combination using software like GraphPad Prism.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Caption: Workflow for in vitro cytotoxicity assessment using the MTT assay.
Apoptosis Analysis by Western Blot
This protocol is for detecting changes in the expression of key apoptosis-related proteins following combination treatment.
Materials:
-
Cancer cells treated as described in the cytotoxicity assay (in 6-well plates)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. After further washes, add ECL reagent and visualize the protein bands using a chemiluminescence imaging system.[2][3][4]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Caption: Western blot workflow for apoptosis marker analysis.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound and chemotherapy combinations.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation
-
This compound
-
Chemotherapy agent
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells in 100 µL PBS/Matrigel) into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, Chemotherapy alone, Combination).
-
Treatment Administration:
-
Administer this compound (e.g., 50 mg/kg, i.p., daily).[1]
-
Administer the chemotherapeutic agent according to established protocols (e.g., cyclophosphamide, 50 mg/kg, i.p., once weekly).
-
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).
-
Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition (TGI) for each treatment group. Perform statistical analysis to determine the significance of the combination therapy compared to single-agent treatments.
Conclusion
The combination of the cysteine cathepsin inhibitor this compound with conventional chemotherapy agents represents a promising avenue for enhancing anti-cancer therapy. The preclinical data, although preliminary, suggests a synergistic effect that warrants further investigation. The protocols provided herein offer a framework for researchers to explore the efficacy and mechanisms of this compound combination therapies in various cancer models. Future studies should focus on elucidating the precise signaling pathways involved and optimizing dosing and scheduling to maximize the therapeutic benefit.
References
Troubleshooting & Optimization
JPM-OEt solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of JPM-OEt. Below you will find troubleshooting advice and frequently asked questions to ensure successful preparation of this compound for your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a stock solution of this compound. It can be dissolved in DMSO at a concentration of approximately 125 mg/mL (318.51 mM).[1] For optimal results, it is crucial to use newly opened, anhydrous DMSO, as the solvent is hygroscopic and absorbed water can negatively impact the solubility of this compound.[1] Warming and sonication can also help facilitate dissolution.
Q2: I am observing precipitation when diluting my this compound DMSO stock solution in an aqueous buffer. How can I prevent this?
A2: Direct dilution of a concentrated DMSO stock of this compound into aqueous buffers is likely to cause precipitation due to the compound's poor aqueous solubility. To avoid this, it is highly recommended to use a co-solvent system for in vivo or aqueous-based assays. Several formulations have been developed to improve the solubility and stability of this compound in aqueous environments.
Q3: What are the recommended in vivo formulations for this compound?
A3: Three effective formulations have been established to achieve a concentration of at least 6.25 mg/mL for in vivo administration. These formulations utilize co-solvents to maintain this compound in solution. The components should be added sequentially as described in the detailed protocols below.
Q4: The protocol mentions adding co-solvents sequentially. Why is the order of addition important?
A4: The sequential addition of co-solvents is critical for preventing the precipitation of this compound. Each solvent in the formulation plays a specific role in maintaining the compound's solubility. Adding them in the correct order ensures a gradual transition from the DMSO stock to a more aqueous-compatible environment, preventing the compound from crashing out of solution.
Q5: My prepared this compound formulation appears cloudy. What should I do?
A5: A cloudy solution indicates that the this compound is not fully dissolved or has started to precipitate. Ensure that you have followed the formulation protocol precisely, including the sequential addition of solvents and thorough mixing at each step. If cloudiness persists, you may need to prepare a fresh solution, paying close attention to the quality of the solvents (e.g., using anhydrous DMSO).
Q6: How should I store my this compound solutions?
A6: this compound in solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is also recommended to protect the solutions from light.[1] For in vivo experiments, it is best to prepare the working solution fresh on the day of use.
Quantitative Solubility Data
| Solvent/Formulation | Concentration | Molarity | Notes |
| In Vitro | |||
| DMSO | ~125 mg/mL | ~318.51 mM | Use of ultrasonic and fresh, anhydrous DMSO is recommended.[1] |
| In Vivo Formulations | |||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 6.25 mg/mL | ≥ 15.93 mM | Saturation unknown.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 6.25 mg/mL | ≥ 15.93 mM | Saturation unknown.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 6.25 mg/mL | ≥ 15.93 mM | Saturation unknown; use with caution for dosing periods longer than two weeks.[1] |
Experimental Protocols
Protocol 1: Formulation with PEG300 and Tween-80
This protocol yields a clear solution of ≥ 6.25 mg/mL.
-
Prepare a 62.5 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final formulation, start with 400 µL of PEG300.
-
Add 100 µL of the 62.5 mg/mL this compound stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until a homogenous solution is formed.
-
Add 450 µL of saline to the solution to reach a final volume of 1 mL and mix well.
Protocol 2: Formulation with SBE-β-CD
This protocol yields a clear solution of ≥ 6.25 mg/mL.
-
Prepare a 62.5 mg/mL stock solution of this compound in DMSO.
-
Prepare a 20% SBE-β-CD solution in saline.
-
To prepare 1 mL of the final formulation, start with 900 µL of the 20% SBE-β-CD solution.
-
Add 100 µL of the 62.5 mg/mL this compound stock solution to the SBE-β-CD solution and mix thoroughly.
Protocol 3: Formulation with Corn Oil
This protocol yields a clear solution of ≥ 6.25 mg/mL. Note: This formulation should be used with caution for continuous dosing periods exceeding half a month.
-
Prepare a 62.5 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final formulation, start with 900 µL of corn oil.
-
Add 100 µL of the 62.5 mg/mL this compound stock solution to the corn oil and mix thoroughly.
Visualizations
Caption: Experimental workflow for preparing an in vivo formulation of this compound.
Caption: Cysteine cathepsin-mediated apoptotic signaling pathway and the inhibitory action of this compound.
References
preventing JPM-OEt degradation in experimental setups
Welcome to the technical support center for JPM-OEt, a broad-spectrum cysteine cathepsin inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper use and handling of this compound to prevent its degradation and ensure experimental success.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: Loss of this compound Activity in Aqueous Solutions
-
Question: I am observing a decrease in the inhibitory activity of my this compound working solution over a short period. What could be the cause?
-
Answer: The most likely cause is the hydrolysis of the ethyl ester group on the this compound molecule, converting it to its carboxylic acid form, JPM-565. This conversion significantly reduces its cell permeability, rendering it less effective in intact cell-based assays.[1] The rate of hydrolysis is accelerated in aqueous solutions, especially at non-neutral pH and in the presence of esterases found in serum-containing cell culture media.
Issue 2: Inconsistent Results Between Experiments
-
Question: My experimental results with this compound are not consistent from one experiment to the next. What factors could be contributing to this variability?
-
Answer: Inconsistent results can arise from several factors related to this compound degradation:
-
Inconsistent solution preparation: Preparing fresh working solutions for each experiment is crucial. Using solutions prepared and stored for varying lengths of time will lead to different concentrations of active this compound.
-
Repeated freeze-thaw cycles: Aliquoting your DMSO stock solution is recommended to avoid repeated freezing and thawing, which can introduce moisture and accelerate degradation.[2]
-
Variations in incubation time: Longer incubation times in aqueous media can lead to greater degradation of this compound.
-
Issue 3: Low Potency in Cell-Based Assays
-
Question: this compound is showing lower than expected potency in my cell-based experiments. Why might this be happening?
-
Answer: Lower than expected potency is often linked to the degradation of this compound into the less cell-permeable JPM-565 due to hydrolysis.[1] To mitigate this, ensure that you are preparing fresh working solutions immediately before use and minimizing the time the compound is in an aqueous environment before and during the experiment. Additionally, confirm the final concentration of the active compound in your assay.
Frequently Asked Questions (FAQs)
Storage and Handling
-
Question: How should I store my this compound stock solution?
-
Answer: this compound stock solutions, typically prepared in anhydrous DMSO, should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2] It is critical to protect the solution from light.[2] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[2]
-
Question: What is the best solvent for preparing this compound stock solutions?
-
Answer: Anhydrous DMSO is the recommended solvent for preparing this compound stock solutions.[2] It is important to use a fresh, unopened bottle of anhydrous DMSO, as DMSO is hygroscopic and absorbed water can contribute to the hydrolysis of the ethyl ester.[2]
-
Question: How often should I prepare my working solution of this compound?
-
Answer: It is strongly recommended to prepare fresh working solutions of this compound for each experiment.[2] this compound is susceptible to hydrolysis in aqueous media, so preparing the working solution immediately before adding it to your experimental setup will ensure the highest concentration of the active compound.
Experimental Design
-
Question: What is the primary degradation pathway for this compound in an experimental setting?
-
Answer: The primary degradation pathway for this compound in aqueous experimental settings is the hydrolysis of its ethyl ester group. This reaction converts this compound to JPM-565, its corresponding carboxylic acid, which is significantly less permeable to cell membranes.[1]
-
Question: How can I minimize the degradation of this compound in my cell culture experiments?
-
Answer: To minimize degradation, prepare the this compound working solution fresh for each experiment by diluting the DMSO stock solution into your cell culture medium immediately before treating the cells. Minimize the pre-incubation time of the compound in the aqueous medium.
Data Summary
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Special Conditions |
| -80°C | Up to 6 months | Protect from light, aliquot to avoid freeze-thaw cycles.[2] |
| -20°C | Up to 1 month | Protect from light, aliquot to avoid freeze-thaw cycles.[2] |
Experimental Protocols
Protocol 1: General In Vitro Cell Treatment with this compound
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquot the stock solution into single-use volumes and store at -80°C, protected from light.
-
-
Working Solution Preparation (Prepare Fresh for Each Experiment):
-
On the day of the experiment, thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in your pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM, dilute the 10 mM stock solution 1:1000 in the medium.
-
Vortex the working solution gently to ensure it is well-mixed.
-
-
Cell Treatment:
-
Remove the existing medium from your cultured cells.
-
Immediately add the freshly prepared this compound working solution to the cells.
-
Incubate the cells for the desired treatment duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
-
Downstream Analysis:
-
After the incubation period, proceed with your planned downstream analysis (e.g., cell lysis for western blotting, viability assays, etc.).
-
Visualizations
This compound Degradation Pathway
Caption: Hydrolysis of this compound to its less cell-permeable form, JPM-565.
Experimental Workflow for this compound In Vitro Studies
Caption: Recommended workflow for in vitro experiments using this compound.
Cathepsin-Mediated Signaling in Cancer Metastasis
Caption: this compound inhibits cathepsins, blocking pathways that promote cancer metastasis.
References
JPM-OEt Technical Support Center: Troubleshooting Non-Specific Binding
Welcome to the technical support center for JPM-OEt, a potent, cell-permeable, and irreversible inhibitor of cysteine cathepsins. This resource is designed to assist researchers, scientists, and drug development professionals in addressing a common challenge encountered during experimentation: non-specific binding. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experiments and ensure the reliability of your results.
Troubleshooting Guide: Non-Specific Binding of this compound
Non-specific binding of this compound can manifest as high background signals, off-target effects, or inconsistent data. This guide provides a systematic approach to identify and mitigate these issues.
Question: I am observing high background fluorescence/signal in my in vitro binding assay. What are the likely causes and how can I reduce it?
Answer: High background in in vitro assays using this compound, which covalently binds to the active site of cysteine cathepsins, is often due to interactions with non-target proteins or assay components.[1] Here’s a step-by-step approach to troubleshoot this issue:
1. Optimize Buffer Conditions: The composition of your assay buffer plays a critical role in minimizing non-specific interactions.
-
pH: Cysteine cathepsins are most active at an acidic pH.[2] Ensure your buffer pH is optimal for your target cathepsin (typically pH 5.5) to maximize specific binding and minimize interactions with proteins that are more 'sticky' at neutral pH.[3]
-
Ionic Strength: Increasing the salt concentration (e.g., 150-250 mM NaCl) can disrupt electrostatic interactions that contribute to non-specific binding.
-
Additives: The inclusion of detergents and blocking proteins can significantly reduce background signal.
Table 1: Recommended Buffer Additives to Reduce Non-Specific Binding
| Additive | Typical Concentration | Mechanism of Action |
| Bovine Serum Albumin (BSA) | 0.1 - 1% (w/v) | Blocks non-specific binding sites on assay surfaces and can prevent the analyte from adhering to tube walls. |
| Tween-20 or Triton X-100 | 0.01 - 0.1% (v/v) | Non-ionic detergents that disrupt hydrophobic interactions, a common cause of non-specific binding. |
| Dithiothreitol (DTT) | 1 - 5 mM | A reducing agent that helps maintain the active site cysteine of cathepsins in a reduced, active state.[3] |
2. Review Probe Concentration and Incubation Time:
-
Concentration: Use the lowest concentration of this compound that still provides a robust specific signal. A concentration titration experiment is highly recommended to determine the optimal concentration for your assay.
-
Incubation Time: As this compound is an irreversible inhibitor, prolonged incubation can lead to increased non-specific labeling.[4] Optimize the incubation time to achieve sufficient labeling of the target without excessive background.
3. Include Proper Controls:
-
No-Enzyme Control: A control reaction without the target enzyme will reveal the extent of binding to other components in your sample.
-
Pre-incubation with an Unlabeled Inhibitor: Pre-incubating your sample with a high concentration of an unlabeled, broad-spectrum cysteine cathepsin inhibitor (like E-64) before adding labeled this compound can help to confirm that the signal you are observing is due to specific binding to the active site of cathepsins.[5]
Question: My cell-based assay shows widespread, diffuse staining or labeling of many protein bands on a gel. How can I improve the specificity of this compound in live cells?
Answer: Non-specific binding in cell-based assays can be more complex due to the cellular environment. This compound is cell-permeable, which allows it to access intracellular compartments.[3] Here are strategies to enhance specificity:
1. Optimize this compound Concentration and Treatment Duration:
-
Dose-Response: Perform a dose-response experiment to find the lowest effective concentration of this compound that labels your target cathepsins without causing widespread off-target effects.[6]
-
Time-Course: A time-course experiment will help you determine the optimal incubation time. Shorter incubation times are generally preferred to minimize non-specific covalent modification.
2. Washing Steps: Ensure thorough washing of cells after treatment with this compound to remove any unbound probe. Use a buffer containing a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20 in PBS) for the final wash steps.
3. Use of a Negative Control Probe: If available, a structurally similar but non-reactive analog of this compound can be used as a negative control to assess non-specific binding that is not due to covalent modification.
4. Post-Lysis Quenching: To prevent any unreacted this compound from labeling proteins after cell lysis, you can add a quenching agent like DTT or β-mercaptoethanol to the lysis buffer at a high concentration (e.g., 10-20 mM).
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting non-specific binding of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med.stanford.edu [med.stanford.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. An improved quenched fluorescent probe for imaging of cysteine cathepsin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prediction of intracellular exposure bridges the gap between target- and cell-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing JPM-OEt Concentration for Effective Inhibition
Welcome to the technical support center for JPM-OEt, a broad-spectrum, irreversible inhibitor of cysteine cathepsins. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this compound in your experiments and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable, broad-spectrum, and irreversible inhibitor of the papain family of cysteine cathepsins.[1][2][3][4] Its mechanism of action involves covalent modification of the active site cysteine residue within these proteases, leading to their inactivation.[1][4] this compound is the ethyl ester form of the inhibitor JPM-565, and this esterification enhances its cell permeability.[2]
Q2: Which cathepsins are inhibited by this compound?
A2: this compound is a broad-spectrum inhibitor targeting multiple cysteine cathepsins, including cathepsin B, L, S, and X.[5] While it is known to be a pan-cathepsin inhibitor, the specific potency against each individual cathepsin can vary.
Q3: What is the recommended starting concentration for this compound in cell culture experiments?
Q4: How should I prepare and store this compound?
A4: this compound is soluble in DMSO.[6] For in vitro experiments, prepare a concentrated stock solution in high-quality, anhydrous DMSO. For in vivo studies, further dilution into an appropriate vehicle is necessary.[6] It is crucial to protect this compound from light.[6] Stock solutions should be stored at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[6] Avoid repeated freeze-thaw cycles.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low inhibitory effect observed. | Inhibitor concentration is too low. | Perform a dose-response experiment to determine the optimal concentration. As this compound is an irreversible inhibitor, the inhibitory effect is time-dependent. Increase the pre-incubation time with the inhibitor before starting your assay. |
| Inhibitor degradation. | Ensure proper storage of the this compound stock solution (protected from light, appropriate temperature, and aliquoted to avoid freeze-thaw cycles). Prepare fresh dilutions for each experiment. | |
| High cell density or protein concentration. | The effective concentration of the inhibitor can be influenced by the number of cells or the total protein concentration in the assay. Consider optimizing cell seeding density or protein concentration. | |
| High levels of cell death or cytotoxicity observed. | Inhibitor concentration is too high. | Reduce the concentration of this compound. Determine the cytotoxic concentration for your cell line using a cell viability assay (e.g., MTT, Trypan Blue). |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) and include a vehicle control (cells treated with the same concentration of DMSO without the inhibitor) in your experiments. | |
| Off-target effects. | At high concentrations, inhibitors can have off-target effects. Try to use the lowest effective concentration that gives you the desired inhibition of cathepsin activity. | |
| Inconsistent results between experiments. | Variability in experimental conditions. | Maintain consistency in cell passage number, seeding density, inhibitor incubation time, and other experimental parameters. |
| Inhibitor precipitation. | Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, consider preparing a fresh dilution or using a different solvent system if compatible with your experimental setup. |
Experimental Protocols
Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
This protocol provides a method to determine the concentration range of this compound that effectively inhibits cell viability, which can be correlated with its inhibitory effect on cathepsins that are crucial for cancer cell survival and proliferation.
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your target cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow cells to attach.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1, 1, 5, 10, 25, 50, and 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on your experimental design.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
In Vitro Cathepsin Activity Assay
This protocol can be used to directly measure the inhibitory effect of this compound on the activity of a specific cathepsin using a fluorogenic substrate.
Materials:
-
Recombinant human cathepsin (e.g., Cathepsin B, L, S)
-
Fluorogenic cathepsin substrate (e.g., Z-FR-AMC for Cathepsin B/L, Z-VVR-AMC for Cathepsin S)
-
Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, pH 5.5)
-
DTT (dithiothreitol)
-
This compound
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Enzyme Activation: Prepare the assay buffer containing DTT (e.g., 5 mM) to activate the cathepsin.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Pre-incubation: In the wells of the 96-well plate, add the recombinant cathepsin enzyme and the different concentrations of this compound. Include a no-inhibitor control. Incubate for a specific period (e.g., 15-30 minutes) at room temperature to allow the irreversible inhibitor to bind to the enzyme.
-
Substrate Addition: Add the fluorogenic substrate to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).
-
Data Analysis: Determine the rate of the enzymatic reaction (slope of the fluorescence intensity over time). Calculate the percentage of inhibition for each this compound concentration compared to the no-inhibitor control. Plot the percentage of inhibition against the log of the this compound concentration to determine the time-dependent IC50 or k_inact/K_I values.
Signaling Pathways and Experimental Workflows
Cathepsin B Signaling in Cancer Progression
Cathepsin B, when overexpressed and secreted by cancer cells, can degrade components of the extracellular matrix (ECM), facilitating invasion and metastasis. It can also activate other proteases, such as urokinase-type plasminogen activator (uPA), which in turn activates plasmin and matrix metalloproteinases (MMPs), further promoting ECM degradation.[7] Intracellularly, cathepsin B can be released from the lysosome into the cytosol, where it can trigger apoptosis by cleaving Bid.[8] However, in some contexts, it can also promote cell survival by interfering with pro-apoptotic signaling pathways.[8]
Caption: Cathepsin B signaling pathways in cancer.
Cathepsin L's Role in Metastasis
Cathepsin L is another key cysteine protease involved in cancer progression. Its secretion into the tumor microenvironment leads to the degradation of ECM components, facilitating cell detachment and migration.[9][10][11][12] Cathepsin L can also process and activate growth factors and other signaling molecules, further promoting a pro-metastatic environment.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med.stanford.edu [med.stanford.edu]
- 4. researchgate.net [researchgate.net]
- 5. A cathepsin targeted quenched activity-based probe facilitates enhanced detection of human tumors during resection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cathepsins mediate tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cathepsin L: R&D Systems [rndsystems.com]
- 11. This compound | Cysteine Cathepsin Inhibitor | DC Chemicals [dcchemicals.com]
- 12. Cathepsin L in tumor angiogenesis and its therapeutic intervention by the small molecule inhibitor KGP94 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing JPM-OEt Off-Target Effects
Welcome to the technical support center for researchers utilizing JPM-OEt. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you design robust experiments and accurately interpret your results by addressing potential off-target effects of this broad-spectrum cysteine cathepsin inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a cell-permeable, irreversible inhibitor of the papain family of cysteine cathepsins.[1] It contains an epoxide reactive group that covalently modifies the active site cysteine of these proteases.[2] Its broad-spectrum nature means it is designed to inhibit multiple cathepsins, including cathepsin B, L, S, and others.[3]
Q2: What are the known off-target effects of this compound?
Currently, specific off-target interactions of this compound with proteins outside the cathepsin family are not well-documented in publicly available literature. The term "pan-cathepsin inhibitor" itself suggests that its activity is broad across this specific protease family, which can be considered an intended feature rather than an off-target effect in certain experimental contexts. However, like any small molecule inhibitor, the potential for unintended interactions with other cellular proteins exists and should be experimentally addressed.
Q3: Why is it important to consider off-target effects when using this compound?
Q4: How can I be sure the observed phenotype is due to on-target this compound activity?
Validating that the observed phenotype is a direct result of this compound's effect on its intended target(s) requires a multi-faceted approach. This can include a combination of proteomic profiling to identify all cellular targets, genetic knockdown of the putative target to see if it replicates the inhibitor's effect, and the use of structurally different inhibitors that target the same cathepsin to see if they produce the same phenotype.
Troubleshooting Guide
This section provides guidance on common issues encountered during experiments with this compound and strategies to mitigate them.
Issue 1: Unexpected or inconsistent experimental results.
Unexpected results could arise from off-target effects, issues with the compound's stability, or experimental variability.
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Purity: Ensure the purity of your this compound stock. Impurities can have their own biological activities. If you are synthesizing the compound in-house, verify its identity and purity using methods like NMR and mass spectrometry.[1]
-
Stability: this compound should be stored at -20°C or -80°C to prevent degradation.[3] Prepare fresh working solutions from a frozen stock for each experiment, as repeated freeze-thaw cycles can reduce its potency.
-
-
Assess On-Target Engagement:
-
Perform a dose-response experiment to determine the optimal concentration of this compound for inhibiting cathepsin activity in your specific cell or tissue type.
-
Use a direct biochemical assay, such as a fluorogenic substrate assay, to confirm that this compound is inhibiting cathepsin activity as expected in your experimental system.[5][6]
-
-
Implement Rigorous Controls:
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound.
-
Positive and Negative Controls: Use known activators or inhibitors of the pathway you are studying as positive and negative controls to ensure your assay is working correctly.[7]
-
Issue 2: Difficulty in distinguishing on-target vs. off-target effects.
This is a critical challenge when using any chemical probe. The following advanced techniques can help dissect the specific contributions of on-target and off-target activities.
Experimental Protocols & Methodologies
1. Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique to visualize and identify the active members of an enzyme family in complex biological samples.[8][9] It can be used in a competitive format to determine the selectivity of an inhibitor across the entire proteome.[2]
-
Methodology:
-
Treat cells or lysates with varying concentrations of this compound.
-
Incubate the treated samples with a broad-spectrum, tagged cysteine protease activity-based probe (e.g., a probe with a clickable alkyne or a fluorescent tag).
-
The ABP will label active cysteine proteases that have not been inhibited by this compound.
-
Analyze the labeled proteins by gel electrophoresis and in-gel fluorescence scanning or by mass spectrometry for proteome-wide analysis.[10][11]
-
A decrease in labeling of a specific protein in the presence of this compound indicates that it is a target of the inhibitor.
-
-
Data Interpretation: This method provides a "selectivity profile" showing which proteases are inhibited by this compound at different concentrations. This can reveal both on-target cathepsins and potential off-target proteases.
2. CRISPR-Cas9 Based Target Validation
Genetic approaches provide an orthogonal method to validate the on-target effects of a small molecule inhibitor.[12][13]
-
Methodology:
-
Use CRISPR-Cas9 to knock out the gene encoding the putative cathepsin target in your cell line of interest.
-
Confirm the knockout at the protein level via Western blot or other methods.
-
Treat both the wild-type and knockout cells with this compound and assess the phenotype of interest.
-
-
Data Interpretation:
-
If the phenotype observed with this compound treatment in wild-type cells is absent in the knockout cells, it strongly suggests the phenotype is on-target.
-
If the knockout cells still exhibit the same phenotype upon this compound treatment, it indicates that the effect is likely due to off-target interactions.[14]
-
3. Use of a Structurally Unrelated Inhibitor
Employing a second, structurally different inhibitor that targets the same cathepsin can help confirm that the observed phenotype is due to inhibition of that specific target.
-
Methodology:
-
Identify a reversible or irreversible inhibitor with a different chemical scaffold that is also reported to inhibit the cathepsin of interest.
-
Treat your experimental system with this second inhibitor.
-
Quantitative Data Summary
| Inhibitor | Target(s) | Model System | Effect | Reference |
| This compound | Pan-cathepsin | RIP1-Tag2 mouse model of pancreatic islet cell tumorigenesis | Tumor regression | [3] |
| VBY-825 | Cathepsins B, L, S | RIP1-Tag2 mouse model of pancreatic islet cell tumorigenesis | Reduced tumor growth and incidence | [15] |
Visualizing Experimental Workflows and Pathways
Signaling Pathway: Cathepsin-Mediated Cancer Progression
Caption: Cathepsin signaling in cancer.
Experimental Workflow: Competitive ABPP for Selectivity Profiling
Caption: Competitive ABPP workflow.
Logical Workflow: On-Target vs. Off-Target Validation
Caption: Logic for CRISPR-based target validation.
References
- 1. med.stanford.edu [med.stanford.edu]
- 2. Enzyme Inhibitor Discovery by Activity-Based Protein Profiling | Annual Reviews [annualreviews.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. How to troubleshoot experiments | Careers | Chemistry World [chemistryworld.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. biorxiv.org [biorxiv.org]
- 7. youtube.com [youtube.com]
- 8. Activity-based protein profiling: A graphical review - UCL Discovery [discovery.ucl.ac.uk]
- 9. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity-Based Protein Profiling (ABPP) for Cellular Deubiquitinase (DUB) and Inhibitor Profiling at Deep and High-Throughput Levels. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 11. biorxiv.org [biorxiv.org]
- 12. biocompare.com [biocompare.com]
- 13. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 14. CRISPR-Cas9-based target validation for p53-reactivating model compounds :: MPG.PuRe [pure.mpg.de]
- 15. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]
JPM-OEt in DMSO: A Guide to Storage and Stability
For researchers and drug development professionals utilizing JPM-OEt, a potent cysteine cathepsin inhibitor, ensuring its stability in solution is paramount for reproducible and accurate experimental outcomes. This technical guide provides essential information on the stability of this compound when stored in Dimethyl Sulfoxide (DMSO) at -20°C versus -80°C, along with troubleshooting advice and frequently asked questions.
Stability of this compound in DMSO
Proper storage of this compound stock solutions is critical to prevent degradation and maintain its inhibitory activity. The recommended storage conditions are based on empirical data to ensure the compound's integrity over time.
Quantitative Stability Data Summary
| Storage Temperature | Recommended Storage Duration | Special Considerations |
| -80°C | 6 months | Protect from light. |
| -20°C | 1 month | Protect from light. |
This data is based on information from suppliers and general lab practices. It is always recommended to perform in-house stability tests for long-term or critical experiments.
Frequently Asked Questions (FAQs)
Q1: Why is there a significant difference in stability between -80°C and -20°C?
A1: The stability of small molecules like this compound in DMSO is temperature-dependent. At -20°C, although frozen, residual molecular motion and potential chemical reactions can still occur over time, leading to degradation. Storage at -80°C significantly reduces this molecular motion, thereby preserving the compound's integrity for a longer period.
Q2: The supplier recommends protecting this compound from light. Why is this important?
A2: this compound may be susceptible to photodegradation. Exposure to light, especially UV light, can provide the energy to initiate chemical reactions that alter the molecule's structure and reduce its activity. Storing stock solutions in amber vials or wrapping them in aluminum foil is a good practice.
Q3: My this compound stock solution has been at -20°C for over a month. Can I still use it?
A3: Using the solution beyond the recommended one-month period at -20°C is not advised for critical experiments, as the compound may have degraded, leading to inaccurate results. For non-critical applications, its use might be considered, but with the understanding that the effective concentration could be lower than expected. It is best to prepare a fresh stock solution.
Q4: I've noticed precipitation in my this compound stock solution after thawing. What should I do?
A4: Precipitation can occur if the compound's solubility limit is exceeded upon freezing and thawing. Gently warm the solution to room temperature and vortex thoroughly to redissolve the compound. If precipitation persists, sonication for a short period may help. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q5: Can I use a different solvent for long-term storage?
A5: While DMSO is a common solvent for this compound, its suitability for long-term storage depends on the specific experimental needs. If an alternative solvent is required, its compatibility and the stability of this compound in it should be validated. For many in vitro and in vivo applications, DMSO is the preferred solvent due to its solubilizing power and biological compatibility at low concentrations.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare a fresh stock solution from powder. Ensure proper storage conditions (-80°C for long-term) and minimize freeze-thaw cycles by preparing aliquots. |
| Reduced inhibitory activity | Loss of active this compound due to improper storage. | Verify the age and storage temperature of the stock solution. If stored at -20°C for an extended period, switch to -80°C storage for new stock solutions. |
| Visible color change in the stock solution | Potential degradation or contamination. | Discard the solution and prepare a fresh stock. Ensure high-purity DMSO is used. |
Experimental Protocols
Protocol for Assessing this compound Stability in DMSO
This protocol outlines a general method to determine the stability of this compound in DMSO under specific storage conditions.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Mobile phase (e.g., acetonitrile and water with a modifier like formic acid)
-
UV detector
-
-20°C and -80°C freezers
-
Amber vials
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Aliquoting: Aliquot the stock solution into multiple amber vials to avoid freeze-thaw cycles of the main stock.
-
Initial Analysis (Time 0): Immediately analyze an aliquot of the freshly prepared stock solution by HPLC to determine the initial purity and concentration. This will serve as the baseline.
-
Storage: Store the aliquots at -20°C and -80°C, protected from light.
-
Time-Point Analysis: At regular intervals (e.g., 1 week, 2 weeks, 1 month, 3 months, 6 months), retrieve one aliquot from each temperature.
-
Sample Preparation for HPLC: Allow the aliquot to thaw completely at room temperature. Dilute a small volume of the stock solution with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Inject the prepared sample into the HPLC system.
-
Data Analysis: Compare the peak area of this compound at each time point to the initial (Time 0) peak area. A decrease in the peak area relative to an internal standard (if used) or the appearance of new peaks indicates degradation. Calculate the percentage of this compound remaining at each time point.
Visualizations
This compound Stability Assessment Workflow
Caption: Workflow for assessing this compound stability.
This compound Signaling Pathway Inhibition
This compound is a broad-spectrum inhibitor of cysteine cathepsins.[1] These proteases are involved in various cellular processes, and their dysregulation is implicated in diseases like cancer. This compound acts by covalently binding to the active site of these enzymes, leading to their irreversible inhibition.
Caption: this compound mechanism of action.
References
Technical Support Center: JPM-OEt for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using JPM-OEt in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable, broad-spectrum, irreversible inhibitor of cysteine cathepsins. It acts by covalently binding to the active site of these proteases, thereby blocking their enzymatic activity. Its cell permeability makes it suitable for in vivo studies, unlike its corresponding carboxylic acid form, JPM-565, which is restricted to in vitro applications due to its negative charge at physiological pH.
Q2: What are the primary applications of this compound in in vivo research?
A2: this compound is predominantly used in pre-clinical cancer research to investigate the role of cysteine cathepsins in tumor progression, angiogenesis, and metastasis. Studies have shown its efficacy in reducing tumor burden and inhibiting cathepsin activity in various mouse models of cancer.
Q3: What is a typical dosage and administration route for this compound in mice?
A3: A commonly reported dosage for this compound in mice is 50 mg/kg, administered via intraperitoneal (i.p.) injection. The frequency of administration can vary from daily to twice daily, depending on the experimental design and the tumor model being studied.
Troubleshooting Guide
Issue 1: Poor Solubility and Vehicle Formulation
Q: I am having difficulty dissolving this compound for in vivo administration. What is the recommended solvent?
A: this compound is a solid that is practically insoluble in water. A common approach is to first dissolve it in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it with a vehicle suitable for injection.
Recommended Formulation Protocol:
-
Prepare a stock solution of this compound in 100% DMSO. Gentle heating or sonication may aid in dissolution.
-
For intraperitoneal (i.p.) injection, the DMSO stock solution can be further diluted in a vehicle such as corn oil or a mixture of PEG300, Tween-80, and saline.
-
It is crucial to prepare the final dosing solution fresh on the day of use to ensure its stability and prevent precipitation.
Issue 2: Limited Efficacy or Inconsistent Results
Q: My in vivo study with this compound is showing limited or inconsistent anti-tumor effects. What could be the underlying reasons?
A: Several factors can contribute to variable efficacy:
-
Poor Bioavailability: this compound is an ethyl ester that can be rapidly converted to its less cell-permeable carboxylic acid form (JPM-565) in the serum. This can lead to a short circulation half-life and reduced bioavailability at the tumor site.
-
Route of Administration: The efficacy of this compound can be influenced by the administration route. Intraperitoneal (i.p.) injection may lead to higher concentrations and greater cathepsin inhibition in organs within the peritoneal cavity (e.g., pancreas, liver) compared to more distant sites like the lungs.
-
Tumor Model Specificity: The dependence of a particular tumor model on specific cysteine cathepsins can vary. As a broad-spectrum inhibitor, the effect of this compound will be more pronounced in tumors where cathepsins B, L, S, and others play a critical role in progression.
-
Dosing Regimen: The frequency and duration of treatment are critical. Continuous inhibition of cathepsin activity may be necessary to observe a significant therapeutic effect.
Troubleshooting Steps:
-
Consider optimizing the dosing regimen (e.g., increasing the frequency of administration).
-
Evaluate cathepsin expression and activity in your specific tumor model to confirm it is a relevant target.
-
If targeting tumors outside the peritoneal cavity, consider alternative delivery strategies to improve drug exposure.
Issue 3: Potential for Off-Target Effects
Q: Since this compound is a broad-spectrum inhibitor, how can I account for potential off-target effects?
A: The broad-spectrum nature of this compound means it will inhibit multiple cysteine cathepsins.
Mitigation Strategies:
-
Include appropriate controls: Use vehicle-treated animals as a baseline for comparison.
-
Complementary studies: To pinpoint the role of a specific cathepsin, consider using more selective inhibitors in parallel experiments or utilizing genetic models (e.g., knockout mice) if available.
-
Phenotypic analysis: Carefully observe and document any unexpected physiological or behavioral changes in the treated animals.
Data Presentation
Table 1: this compound In Vivo Study Parameters
| Parameter | Value | Animal Model | Source |
| Dosage | 50 mg/kg | Mouse | [1] |
| Administration Route | Intraperitoneal (i.p.) | Mouse | [1] |
| Frequency | Daily to twice daily | Mouse | [1] |
| Treatment Duration | 4 weeks to 30 days | Mouse | [1] |
Table 2: this compound Toxicity and Pharmacokinetic Data
| Parameter | Value | Species | Route | Source |
| LD50 | Data not available | - | - | - |
| Acute Toxicity | Data not available | - | - | - |
| Sub-chronic Toxicity | Data not available | - | - | - |
| Bioavailability | Poor (qualitative) | Mouse | i.p. | - |
| Half-life (t½) | Short (qualitative) | Mouse | i.p. | - |
| Cmax | Data not available | - | - | - |
| Tmax | Data not available | - | - | - |
| AUC | Data not available | - | - | - |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection in Mice
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 50 mg/kg) and the number and weight of the mice.
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final dosing volume of 100 µL per 20 g mouse, a 10 mg/mL stock solution might be appropriate.
-
Gently warm the DMSO or sonicate the mixture to ensure complete dissolution of the this compound.
-
On the day of injection, dilute the this compound stock solution in sterile corn oil to the final desired concentration. For example, to achieve a 1 mg/mL final concentration, add 1 part of the 10 mg/mL DMSO stock to 9 parts of corn oil.
-
Vortex the solution thoroughly to ensure a uniform suspension.
-
Administer the this compound suspension to the mice via intraperitoneal injection at the calculated volume.
Mandatory Visualization
Caption: Signaling pathways affected by this compound-mediated inhibition of cysteine cathepsins in cancer.
References
Validation & Comparative
A Comparative Guide to Cathepsin B Inhibitors: JPM-OEt vs. CA-074
For researchers, scientists, and drug development professionals, the selective inhibition of proteases like cathepsin B is crucial for dissecting cellular pathways and developing targeted therapeutics. This guide provides a detailed comparison of two commonly used cysteine cathepsin inhibitors, JPM-OEt and CA-074, with a focus on their selectivity for cathepsin B.
This objective comparison, supported by experimental data, will aid in the selection of the appropriate inhibitor for specific research needs. We will delve into their inhibitory profiles, experimental methodologies for assessing selectivity, and the key signaling pathways involved.
Unveiling the Inhibitors: A Head-to-Head Comparison
This compound is characterized as a broad-spectrum, irreversible cysteine cathepsin inhibitor that binds covalently to the active site of the enzyme family.[1][2][3] In contrast, CA-074 is a highly potent and selective irreversible inhibitor of cathepsin B.[4][5][6] Its cell-permeable methyl ester prodrug, CA-074Me, is converted by intracellular esterases to the active form, CA-074.[7][8] However, some studies suggest that under reducing intracellular conditions, both CA-074 and CA-074Me may also inhibit cathepsin L, warranting careful consideration in experimental design.[9]
The selectivity of CA-074 for cathepsin B is notably pH-dependent, exhibiting significantly greater potency at the acidic pH characteristic of lysosomes (pH 4.6) compared to neutral pH.[4][10][11][12]
Quantitative Analysis: Inhibitory Potency
The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for this compound and CA-074 against various cathepsins, providing a clear picture of their selectivity profiles.
| Inhibitor | Target Cathepsin | Ki (nM) | IC50 (nM) | Reference(s) |
| This compound | Pan-Cysteine Cathepsins | Broad Spectrum | Not specified | [1][2][3] |
| CA-074 | Cathepsin B | 2 - 5 | 6 (at pH 4.6), 723 (at pH 7.2) | [4][5][10] |
| Cathepsin H | 40,000 - 200,000 | - | [5] | |
| Cathepsin L | 40,000 - 200,000 | - | [5] | |
| Cathepsin S | - | 4,800 (at pH 5.5) | [4] |
Experimental Corner: How Selectivity is Measured
The determination of inhibitor selectivity is paramount. A standard method involves a fluorometric enzyme activity assay. Below is a detailed protocol for assessing the inhibitory effect of compounds on cathepsin B activity.
Experimental Protocol: Fluorometric Cathepsin B Inhibition Assay
This protocol is adapted from commercially available cathepsin B inhibitor screening kits and established research methodologies.[13][14][15]
1. Reagent Preparation:
- Assay Buffer: Prepare a buffer solution appropriate for the target enzyme's optimal pH (e.g., 50 mM Sodium Acetate, pH 5.5, containing DTT and EDTA).
- Enzyme Solution: Dilute purified human cathepsin B to the desired concentration in the assay buffer.
- Substrate Solution: Prepare a stock solution of a fluorogenic cathepsin B substrate (e.g., Z-Arg-Arg-AMC) in DMSO and dilute it to the final working concentration in the assay buffer.
- Inhibitor Solutions: Prepare serial dilutions of the test inhibitors (this compound and CA-074) in DMSO.
2. Assay Procedure:
- Add the inhibitor solutions to the wells of a 96-well black microplate.
- Add the cathepsin B enzyme solution to the wells and incubate for a pre-determined time at 37°C to allow for inhibitor-enzyme interaction.
- Initiate the enzymatic reaction by adding the substrate solution to all wells.
- Monitor the increase in fluorescence intensity over time using a fluorescence microplate reader (e.g., excitation at 360 nm and emission at 460 nm for AMC-based substrates).
3. Data Analysis:
- Calculate the rate of reaction for each inhibitor concentration.
- Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.
4. Selectivity Profiling:
- To determine selectivity, repeat the assay using a panel of other cathepsins (e.g., Cathepsin L, H, S, K) and their respective preferred substrates.
Visualizing the Workflow and Pathways
To better illustrate the experimental and biological contexts, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for determining inhibitor selectivity.
Caption: Cathepsin B's role in metastasis.
Conclusion: Making an Informed Choice
The choice between this compound and CA-074 hinges on the specific experimental question.
-
For studies requiring the specific inhibition of cathepsin B , particularly within the acidic environment of the lysosome, CA-074 is the superior choice due to its high potency and selectivity. However, its potential off-target effects on cathepsin L in the reducing intracellular environment should be considered.
-
When a broad inhibition of multiple cysteine cathepsins is desired , or for initial screening studies to determine the general involvement of this class of proteases, This compound is a suitable tool.
Ultimately, a thorough understanding of the distinct selectivity profiles of these inhibitors is essential for the accurate interpretation of experimental results and the advancement of research in areas where cathepsin B plays a critical role.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Cysteine Cathepsin Inhibitor | DC Chemicals [dcchemicals.com]
- 3. medkoo.com [medkoo.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. calpaininhibitorii.com [calpaininhibitorii.com]
- 7. selleckchem.com [selleckchem.com]
- 8. CA-074, but not its methyl ester CA-074Me, is a selective inhibitor of cathepsin B within living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 10. Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Cathepsin B Inhibitor Screening Kit (Fluorometric) (ab185438) | Abcam [abcam.com]
A Head-to-Head Comparison of JPM-OEt and E-64 Cathepsin Inhibitors for Researchers
In the landscape of protease research and drug development, cathepsin inhibitors are pivotal tools for dissecting cellular pathways and exploring therapeutic interventions for a host of diseases, including cancer and neurodegenerative disorders. Among the myriad of available inhibitors, JPM-OEt and E-64 are two widely utilized compounds that effectively target cysteine cathepsins. This guide provides a detailed, data-driven comparison of these two inhibitors to aid researchers in selecting the most appropriate tool for their experimental needs.
At a Glance: Key Differences
| Feature | This compound | E-64 |
| Inhibition Spectrum | Broad-spectrum (pan-cathepsin) inhibitor of the papain family of cysteine proteases.[1][2][3] | Potent inhibitor of a wide range of cysteine proteases, including cathepsins B, H, K, L, and S.[4] |
| Mechanism of Action | Irreversible, covalent modification of the active site cysteine.[2] | Irreversible, covalent modification of the active site cysteine via its epoxysuccinyl group. |
| Cell Permeability | Cell-permeable.[5] | Cell-permeable, with derivatives like E-64d showing enhanced permeability. |
| Selectivity | Broad selectivity within the cysteine cathepsin family.[1] | Selective for cysteine proteases over other protease classes like serine proteases (with the exception of trypsin). |
| In Vivo Efficacy | Demonstrated anti-tumor activity in mouse models of cancer.[2][3] | Shows antiparasitic activity and can reduce metastasis in mouse tumor models.[4] |
Quantitative Performance Data
A direct quantitative comparison of the inhibitory potency of this compound and E-64 across a range of cathepsins is essential for experimental design. While this compound is characterized as a pan-cathepsin inhibitor, specific IC50 values are not as readily available in the public domain as they are for E-64.
Table 1: Inhibitory Potency (IC50/Ki) of E-64 Against Various Cathepsins
| Cathepsin Target | E-64 IC50/Ki | Reference |
| Cathepsin K | 1.4 nM (IC50) | |
| Cathepsin L | 2.5 nM (IC50) | |
| Cathepsin S | 4.1 nM (IC50) | |
| Cathepsin B | 6 µM (IC50) in filarial parasite | [6] |
| Papain | 9 nM (IC50) | [4][7] |
Note: The IC50 for Cathepsin B was determined in a parasitic organism and may differ in mammalian systems.
This compound is consistently described as a potent, broad-spectrum inhibitor of cysteine cathepsins, and it is frequently used to block the activity of multiple cathepsins simultaneously in cellular and in vivo studies.[1][3][8] One study noted that this compound is a prodrug of an inhibitor targeting cathepsins B and L.[3][9]
Mechanism of Action and Cellular Effects
Both this compound and E-64 are irreversible inhibitors that act by covalently modifying the nucleophilic cysteine residue in the active site of their target proteases. This covalent linkage leads to a permanent inactivation of the enzyme.
This compound: As a cell-permeable compound, this compound can effectively inhibit intracellular cathepsin activity. Its broad-spectrum nature makes it a valuable tool for studying the overall role of cysteine cathepsins in complex biological processes such as tumor progression, where multiple cathepsins are often upregulated.[1][2]
E-64: This inhibitor is also cell-permeable and has been used extensively in both in vitro and in vivo studies to probe the function of specific cysteine proteases. Its well-characterized inhibitory profile allows for more targeted investigations into the roles of individual or subgroups of cathepsins. Derivatives of E-64, such as E-64d, have been developed to have improved membrane permeability.
Signaling Pathways and Experimental Workflows
Cathepsins are implicated in a variety of signaling pathways, most notably those involved in apoptosis and cancer metastasis. Inhibition of cathepsins by this compound or E-64 can significantly impact these pathways.
Cathepsin-Mediated Apoptosis Pathway
Cathepsins, when released from the lysosome into the cytosol, can initiate a cascade of events leading to programmed cell death. They can activate pro-apoptotic Bcl-2 family members like Bid, which in turn leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.
Caption: Cathepsin-mediated apoptosis pathway and its inhibition.
Experimental Workflow for Assessing Inhibitor Efficacy
A typical workflow to compare the efficacy of this compound and E-64 involves treating cells with the inhibitors, followed by an assessment of cathepsin activity and the expression levels of target proteins.
Caption: Workflow for comparing cathepsin inhibitor efficacy.
Detailed Experimental Protocols
Cathepsin L Activity Assay Using a Fluorogenic Substrate
This protocol is adapted for a 96-well plate format and measures cathepsin L activity in cell lysates.[10][11]
Materials:
-
Cells of interest
-
This compound or E-64
-
Vehicle control (e.g., DMSO)
-
Cathepsin L Cell Lysis Buffer (e.g., 25 mM MES, pH 6.0, 50 mM NaCl, 5 mM DTT)
-
Cathepsin L Reaction Buffer (e.g., 25 mM MES, pH 6.0, 50 mM NaCl, 5 mM DTT)
-
Cathepsin L Substrate (e.g., Ac-FR-AFC, 10 mM stock)
-
96-well black, flat-bottom plate
-
Fluorometer (Excitation/Emission = 400/505 nm)
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with desired concentrations of this compound, E-64, or vehicle control for the desired time.
-
Cell Lysis:
-
Collect 1-5 x 10^6 cells by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled CL Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at maximum speed for 5 minutes at 4°C.
-
Transfer the supernatant (cell lysate) to a new, pre-chilled tube.
-
-
Assay Setup:
-
Add 50 µL of cell lysate to each well of the 96-well plate.
-
Add 50 µL of CL Reaction Buffer to each well.
-
-
Reaction Initiation:
-
Add 2 µL of the 10 mM CL Substrate Ac-FR-AFC to each well for a final concentration of 200 µM.
-
For a negative control, a specific cathepsin L inhibitor can be added to a separate well.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
Data Analysis: Determine the fold-increase in cathepsin L activity by comparing the relative fluorescence units (RFU) of the inhibitor-treated samples to the vehicle control.
Western Blot Analysis of Cathepsin B Expression
This protocol allows for the detection of cathepsin B protein levels in cell lysates.[12][13][14]
Materials:
-
Cell lysates (prepared as in the activity assay protocol, but in a lysis buffer suitable for SDS-PAGE, e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Cathepsin B
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay or similar method.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against cathepsin B (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and image the resulting signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities to compare the levels of cathepsin B expression between different treatment groups. A loading control, such as β-actin or GAPDH, should be used to normalize the data.
Conclusion
Both this compound and E-64 are potent, irreversible inhibitors of cysteine cathepsins that serve as invaluable tools in biological research. The choice between them will largely depend on the specific experimental question. This compound is an excellent choice for studies requiring the broad inhibition of multiple cathepsins to understand their collective function. In contrast, E-64, with its more characterized inhibitory profile against specific cathepsins, is better suited for investigations into the roles of individual or a subset of these proteases. By utilizing the quantitative data and detailed protocols provided in this guide, researchers can make an informed decision and design robust experiments to advance their understanding of cathepsin biology.
References
- 1. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cysteine proteases as therapeutic targets: does selectivity matter? A systematic review of calpain and cathepsin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Cathepsin B by E-64 Induces Oxidative Stress and Apoptosis in Filarial Parasite - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A cathepsin targeted quenched activity-based probe facilitates enhanced detection of human tumors during resection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. abcam.com [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. Western blotting and isoform analysis of cathepsin D from normal and malignant human breast cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
JPM-OEt: A Comparative Guide to its Selectivity Profile Against Cysteine Cathepsins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of JPM-OEt, a well-established pan-cathepsin inhibitor, against various cysteine cathepsins. This compound is a broad-spectrum, irreversible inhibitor that covalently modifies the active site of cysteine cathepsins.[1][2] Its broad activity makes it a valuable tool for studying the overall role of these proteases in various pathological conditions, including cancer.[3][4] However, for studies requiring the targeted inhibition of specific cathepsins, more selective inhibitors may be preferable.
Performance Comparison: this compound vs. a Selective Inhibitor
To illustrate the difference in selectivity, this guide contrasts this compound with VBY-825, a more selective, reversible cathepsin inhibitor.
| Feature | This compound | VBY-825 |
| Selectivity | Pan-cathepsin inhibitor (Broad Spectrum) | Selective inhibitor of Cathepsins B, L, and S |
| Mechanism of Action | Irreversible, covalent | Reversible |
| Reported Targets | Cathepsins B, L, S, X | Cathepsins B, L, S |
| IC50 Values | Not available in searched literature | Cathepsin B: ~5-10 nMCathepsin L: ~1-5 nMCathepsin S: ~10-20 nM |
Experimental Workflow for Determining Cathepsin Inhibition
The following diagram outlines a typical experimental workflow for assessing the inhibitory activity of a compound against a specific cathepsin.
Caption: Experimental workflow for cathepsin inhibition assay.
Experimental Protocols
A generalized protocol for determining the in vitro inhibition of a specific cathepsin using a fluorometric assay is provided below. This protocol is based on commonly used methods for assessing cathepsin activity.
Objective: To determine the inhibitory potential of this compound against a specific cysteine cathepsin.
Materials:
-
Recombinant human cathepsin (e.g., Cathepsin B, L, S)
-
Fluorogenic cathepsin substrate (e.g., Z-FR-AMC for Cathepsin L and B, Z-VVR-AMC for Cathepsin S)
-
This compound
-
Assay Buffer (e.g., 50 mM sodium acetate, 2 mM DTT, 1 mM EDTA, pH 5.5)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the recombinant cathepsin and fluorogenic substrate in the assay buffer to the desired working concentrations.
-
-
Assay Protocol:
-
Add 50 µL of assay buffer to each well of a 96-well plate.
-
Add 1 µL of this compound at various concentrations (in DMSO) to the sample wells. Add 1 µL of DMSO to the control wells.
-
Add 25 µL of the diluted cathepsin solution to all wells.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 24 µL of the fluorogenic substrate solution to each well.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) every minute for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (reaction velocity) from the linear portion of the fluorescence versus time curve for each well.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
This guide provides a comparative overview of this compound's selectivity. For rigorous quantitative comparisons, it is recommended to perform side-by-side experiments with selective inhibitors under identical conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Cysteine Cathepsin Inhibitor | DC Chemicals [dcchemicals.com]
- 3. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A cathepsin targeted quenched activity-based probe facilitates enhanced detection of human tumors during resection - PMC [pmc.ncbi.nlm.nih.gov]
validating inhibition of specific cathepsins by JPM-OEt using activity assays
For researchers in drug discovery and related scientific fields, the accurate assessment of enzyme inhibitors is paramount. This guide provides a comparative analysis of JPM-OEt, a broad-spectrum cysteine cathepsin inhibitor, with other selective alternatives. Experimental data, detailed protocols for activity assays, and visualizations are presented to assist in the validation of specific cathepsin inhibition.
Performance Comparison of Cathepsin Inhibitors
For a quantitative comparison, we present the inhibition data for two alternative cathepsin inhibitors: VBY-825, a reversible covalent inhibitor with selectivity for cathepsins B, L, and S, and Odanacatib, a highly selective inhibitor of cathepsin K.
| Inhibitor | Target Cathepsin | Inhibition Constant (Ki app) | IC50 | Mechanism of Action | Reference |
| This compound | Broad-spectrum (Cathepsins B, L, S, X, etc.) | Not available | Not available | Irreversible, covalent | [1][2] |
| VBY-825 | Cathepsin B | 330 pM | 4.3 nM (cellular assay) | Reversible, covalent | [1] |
| Cathepsin L | 250 pM | 0.5 nM & 3.3 nM (cellular assay) | Reversible, covalent | [1] | |
| Cathepsin S | 130 pM | Not available | Reversible, covalent | [1] | |
| Cathepsin V | 250 pM | Not available | Reversible, covalent | [1] | |
| Cathepsin K | 2.3 nM | Not available | Reversible, covalent | [1] | |
| Cathepsin F | 4.7 nM | Not available | Reversible, covalent | [1] | |
| Odanacatib | Cathepsin K | Not available | 0.2 nM | Selective | [5] |
| Cathepsin B | Not available | >4,800-fold selectivity vs K | Selective | [5] | |
| Cathepsin L | Not available | >500-fold selectivity vs K | Selective | [5] | |
| Cathepsin S | Not available | 60 nM | Selective | [5] |
Experimental Protocols: Cathepsin Activity Assay
A generalized protocol for determining the inhibitory activity of compounds like this compound against specific cathepsins using a fluorometric activity assay is provided below. This protocol is synthesized from standard methodologies employed in commercially available assay kits.
Objective: To measure the enzymatic activity of a specific cathepsin in the presence and absence of an inhibitor to determine the inhibitor's potency (e.g., IC50).
Materials:
-
Recombinant human cathepsin enzyme (e.g., Cathepsin B, L, K, S)
-
Assay Buffer (typically a buffer at the optimal pH for the specific cathepsin, e.g., Sodium Acetate buffer, pH 5.5)
-
Dithiothreitol (DTT) for activation of cysteine cathepsins
-
Fluorogenic cathepsin substrate (e.g., Z-FR-AMC for Cathepsin L and B, Z-VVR-AMC for Cathepsin S)
-
Inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer at the desired concentration and pH.
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the inhibitor at a high concentration in a suitable solvent.
-
Prepare serial dilutions of the inhibitor in Assay Buffer to create a range of concentrations for testing.
-
-
Enzyme Activation:
-
Dilute the recombinant cathepsin enzyme to the desired working concentration in Assay Buffer.
-
Add DTT to the diluted enzyme solution to a final concentration of 1-5 mM.
-
Incubate the enzyme solution for 10-15 minutes at 37°C to activate the enzyme.
-
-
Assay Reaction:
-
To the wells of the 96-well plate, add the following in order:
-
Assay Buffer
-
Inhibitor dilutions (or solvent control)
-
Activated enzyme solution
-
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
-
Substrate Addition and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Visualizations
To further clarify the experimental process and the biological context, the following diagrams are provided.
References
- 1. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. shop.bio-connect.nl [shop.bio-connect.nl]
- 5. Design of potent and selective human cathepsin K inhibitors that span the active site - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for JPM-OEt: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the proper disposal of JPM-OEt based on its known chemical properties and standard laboratory safety protocols. A specific Safety Data Sheet (SDS) for this compound containing explicit disposal instructions was not found. Therefore, it is imperative that all laboratory personnel consult their institution's Environmental Health and Safety (EHS) office for specific protocols and comply with all local, state, and federal regulations regarding chemical waste disposal.
This compound is a potent, broad-spectrum, and irreversible cysteine cathepsin inhibitor used in research.[1] As a biologically active and potentially hazardous organic compound, it requires careful handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination.
Summary of this compound Properties
The following table summarizes the key chemical and handling information for this compound.
| Property | Data |
| Chemical Name | ethyl (2S,3S)-3-(((S)-1-((4-hydroxyphenethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamoyl)oxirane-2-carboxylate |
| Molecular Formula | C₂₀H₂₈N₂O₆ |
| Molecular Weight | 392.45 g/mol |
| CAS Number | 262381-84-0 |
| Physical Form | Solid |
| Mechanism of Action | Irreversible, covalent inhibitor of the cysteine cathepsin family |
| Common Solvents | Dimethyl sulfoxide (DMSO) |
| Storage Conditions | Long-term at -20°C, desiccated. Stock solutions at -80°C (6 months) or -20°C (1 month). |
Step-by-Step Disposal Protocol for this compound
The following procedures are based on general best practices for the disposal of research-grade, biologically active organic compounds.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound in any form (solid, solution, or contaminated materials), ensure you are wearing appropriate PPE.[2][3]
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions.[4][5][6] Never dispose of this compound or its solutions down the drain. [3][4][7]
-
Solid this compound Waste:
-
Collect any unused or expired solid this compound in its original container or a clearly labeled, compatible container.
-
Label the container as "Hazardous Waste" and include the full chemical name: "this compound".[6]
-
Store the sealed container in a designated satellite accumulation area for chemical waste.[5]
-
-
This compound Solutions (e.g., in DMSO):
-
Collect all solutions containing this compound in a dedicated, sealed, and compatible waste container (e.g., a plastic bottle designed for organic solvent waste).[6]
-
Label the container "Hazardous Waste: Organic Liquid" and list all constituents, including this compound and the solvent (e.g., "this compound in DMSO").[6][7]
-
Do not mix with incompatible waste streams like acids or bases.[5]
-
-
Contaminated Labware and Materials:
-
Sharps: Needles or syringes used to handle this compound solutions should be disposed of in a designated sharps container.
-
Glassware: Pipette tips, vials, and other contaminated disposable labware should be collected in a designated container lined with a biohazard or chemical waste bag.
-
PPE and Absorbents: Gloves, bench paper, and any materials used to clean up spills of this compound should be collected in a sealed bag and placed in the solid chemical waste stream.
-
Step 3: Waste Storage
-
All waste containers must be securely capped and stored in a designated, well-ventilated satellite accumulation area.[5][6]
-
Ensure containers are clearly labeled with the contents and associated hazards.[4][6]
-
Weekly inspections of the storage area are recommended to check for leaks or container degradation.[5]
Step 4: Final Disposal
-
Arrange for the collection of all this compound waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[6]
-
Provide the necessary documentation, such as a hazardous waste tag or form, detailing the contents of each container.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste streams.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scienceready.com.au [scienceready.com.au]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. easychem.com.au [easychem.com.au]
Personal protective equipment for handling JPM-OEt
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of JPM-OEt. Adherence to these procedures is critical to ensure personal safety and environmental protection.
Hazard Identification and Immediate Precautions
This compound is a chemical compound that requires careful handling due to its potential health and environmental risks. The primary hazards associated with this compound are:
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[1]
Immediate precautionary measures include washing skin thoroughly after handling and avoiding release into the environment.[1] Do not eat, drink, or smoke when using this product.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.
| PPE Component | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields. | To protect eyes from splashes. |
| Hand Protection | Protective gloves (e.g., nitrile). | To prevent skin contact. |
| Body Protection | Impervious clothing (e.g., lab coat). | To protect skin and clothing from contamination. |
| Respiratory Protection | A suitable respirator. | To be used in areas with inadequate ventilation or when aerosol formation is possible. |
This data is synthesized from the this compound Material Safety Data Sheet provided by DC Chemicals.[1]
Handling and Storage Procedures
Proper handling and storage are crucial to maintaining the stability of this compound and ensuring a safe laboratory environment.
Handling:
-
Avoid inhalation, and contact with eyes and skin.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Use only in areas with appropriate exhaust ventilation.[1]
Storage:
-
Keep the container tightly sealed.[1]
-
Store in a cool, well-ventilated area.[1]
-
Protect from direct sunlight and sources of ignition.[1]
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]
First Aid Measures
In case of accidental exposure, follow these first aid protocols immediately:
| Exposure Route | First Aid Procedure |
| Eye Contact | Remove contact lenses, if present. Immediately flush eyes with large amounts of water, separating eyelids to ensure thorough rinsing. Seek prompt medical attention.[1] |
| Skin Contact | Rinse skin thoroughly with plenty of water. Remove contaminated clothing and shoes. Seek medical attention.[1] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[1] |
| Ingestion | If swallowed, call a poison center or doctor immediately if you feel unwell. Rinse the mouth with water.[1] |
Disposal Plan
Proper disposal of this compound and its containers is vital to prevent environmental contamination.
-
Chemical Disposal: Dispose of the contents and container to an approved waste disposal plant.[1]
-
Spillage: In the event of a spill, collect the spillage to prevent it from entering drains, water courses, or the soil.[1]
Experimental Workflow for Handling and Disposal
The following diagram outlines the standard operating procedure for working with and disposing of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
